(2-Fluoro-phenyl)-piperazin-1-yl-methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOYYPWFXYRVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337822 | |
| Record name | (2-Fluoro-phenyl)-piperazin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139516-64-6 | |
| Record name | (2-Fluoro-phenyl)-piperazin-1-yl-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (2-Fluoro-phenyl)-piperazin-1-yl-methanone (CAS 139516-64-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2-Fluoro-phenyl)-piperazin-1-yl-methanone, with CAS number 139516-64-6, is a fluorinated aromatic piperazine derivative. This document provides a comprehensive overview of its chemical properties, a representative synthesis protocol, and its potential biological significance, particularly as a scaffold for anticancer drug discovery. While this compound is often utilized as a chemical intermediate, recent research into its derivatives has highlighted a promising potential for the development of novel therapeutics, notably as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. This guide consolidates available data to serve as a foundational resource for researchers in medicinal chemistry and drug development.
Core Compound Properties
The physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted through computational models.
| Property | Value |
| CAS Number | 139516-64-6 |
| Molecular Formula | C₁₁H₁₃FN₂O |
| Molecular Weight | 208.23 g/mol |
| IUPAC Name | (2-fluorophenyl)(piperazin-1-yl)methanone |
| Boiling Point | 352.3 ± 37.0 °C (Predicted) |
| Density | 1.191 ± 0.06 g/cm³ (Predicted) |
| pKa | 8.28 ± 0.10 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| SMILES | C1CN(CCN1)C(=O)C2=CC=CC=C2F |
Synthesis and Characterization
Representative Experimental Protocol: Acylation of Piperazine
This protocol is based on analogous syntheses of similar compounds.
Objective: To synthesize this compound by reacting piperazine with 2-fluorobenzoyl chloride.
Materials:
-
Piperazine
-
2-Fluorobenzoyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Triethylamine (or another suitable base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve piperazine (typically a molar excess, e.g., 2-5 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
To the cooled solution, slowly add triethylamine (1.1 equivalents).
-
Add a solution of 2-fluorobenzoyl chloride (1 equivalent) in the anhydrous solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Workflow for Synthesis and Purification
Spectroscopic Characterization (Expected)
No specific spectroscopic data for the title compound was found in the reviewed literature. However, based on its structure and data from analogous compounds, the following characteristics can be expected:
-
¹H NMR: Signals corresponding to the protons on the phenyl ring (in the aromatic region, likely showing splitting patterns consistent with ortho-fluoro substitution), and two distinct signals for the protons on the piperazine ring (typically broad singlets or multiplets in the aliphatic region).
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the fluorophenyl ring (with carbon-fluorine coupling), and the carbons of the piperazine ring.
-
FT-IR: Characteristic absorption bands for the N-H stretch (if piperazine is not fully substituted), C=O (amide) stretch, C-N stretch, and aromatic C-H and C=C stretches.
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the compound's molecular weight (208.23 g/mol ).
Biological Activity and Potential Applications
While there is limited information on the biological activity of this compound itself, the 1-(2-fluorophenyl)piperazine scaffold is of significant interest in medicinal chemistry. Recent studies have focused on derivatives of this core structure as potential anticancer agents.
A notable study designed and synthesized a series of novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives and evaluated them as potential inhibitors of the anti-apoptotic protein Bcl-2.[1]
Anticancer Activity and Bcl-2 Inhibition
The study found that several derivatives exhibited moderate to high cytotoxic activity against the MDA-MB-231 breast cancer cell line.[1] Two compounds, in particular, showed promising antitumor activity with IC₅₀ values of 16.98 and 17.33 μM.[1] Further investigation revealed that these compounds could induce apoptosis and down-regulate the expression of Bcl-2, while up-regulating the expression of Caspase-3, a key executioner caspase in the apoptotic pathway.[1]
This suggests that the this compound core can serve as a valuable scaffold for developing Bcl-2 inhibitors.
Bcl-2 Mediated Apoptosis Signaling Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis. A balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins determines cell fate. In many cancers, anti-apoptotic Bcl-2 proteins are overexpressed, preventing apoptosis and promoting cell survival. Inhibitors of Bcl-2 can restore the apoptotic process in cancer cells.
Key Experimental Methodologies
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Protocol Outline:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and are incubated to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT. The plates are then incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀) is then determined from the dose-response curve.[1]
Conclusion
This compound is a valuable chemical scaffold with demonstrated potential in the development of novel anticancer therapeutics. While data on the core compound itself is limited, research on its derivatives strongly suggests that it is a promising starting point for the design of Bcl-2 inhibitors. This guide provides a foundational understanding of its properties, synthesis, and biological context, intended to support further research and development efforts in this area. Future work should focus on the detailed biological evaluation of the core compound and the continued exploration of its derivatives as potential clinical candidates.
References
An In-depth Technical Guide on the Physicochemical Characteristics of (2-Fluoro-phenyl)-piperazin-1-yl-methanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound (2-Fluoro-phenyl)-piperazin-1-yl-methanone, also known by its synonym 1-(2-Fluorobenzoyl)piperazine. This molecule is a subject of interest in medicinal chemistry due to the prevalence of the piperazine scaffold in a wide array of biologically active compounds. This document collates available data on its properties, outlines a general synthesis protocol, and discusses its potential biological significance.
Core Physicochemical Properties
While specific experimental data for this compound is not widely published in readily accessible literature, its properties can be estimated based on computational models and data from closely related compounds. The following tables summarize the available computed and predicted data for the target compound and experimental data for its precursor, 1-(2-Fluorophenyl)piperazine.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FN₂O | PubChem |
| Molecular Weight | 208.23 g/mol | PubChem |
| IUPAC Name | (2-fluorophenyl)(piperazin-1-yl)methanone | PubChem |
| CAS Number | 139516-64-6 | ChemicalBook[1], Chemcd[2] |
| Boiling Point (Predicted) | 352.3 ± 37.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.191 ± 0.06 g/cm³ | ChemicalBook[1] |
| XLogP3 (Computed) | 0.8 | PubChem |
Table 2: Experimental Data for the Related Precursor 1-(2-Fluorophenyl)piperazine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃FN₂ | Sigma-Aldrich |
| Molecular Weight | 180.22 g/mol | Sigma-Aldrich |
| Boiling Point | 150 °C at 3 mmHg | Sigma-Aldrich |
| Density | 1.141 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.556 | Sigma-Aldrich |
Synthesis and Characterization
The synthesis of this compound typically follows a standard nucleophilic acyl substitution reaction. A detailed experimental protocol, based on general methods for the synthesis of similar piperazine derivatives, is provided below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via acylation of piperazine.
Materials:
-
Piperazine
-
2-Fluorobenzoyl chloride
-
Triethylamine (or another suitable base like potassium carbonate)
-
Dichloromethane (DCM) or Chloroform (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution in an ice bath (0-5 °C).
-
Addition of Base: To the cooled solution, add triethylamine (1.5 equivalents) dropwise while stirring.
-
Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Characterization:
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the amide carbonyl stretch.
-
Melting Point Analysis: To determine the melting point and assess purity.
Biological Significance and Potential Signaling Pathways
The piperazine moiety is a well-established pharmacophore present in numerous drugs with a wide range of biological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and central nervous system (CNS) effects.[4] Derivatives of 1-(2-fluorophenyl)piperazine have been specifically investigated for their potential as therapeutic agents.
Anticancer Activity via BCL2 Inhibition:
Recent studies have explored novel derivatives of 1-(2-fluorophenyl)piperazine as potential inhibitors of the B-cell lymphoma 2 (BCL2) protein.[5] BCL2 is a key anti-apoptotic protein, and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy. Inhibition of BCL2 can restore the natural process of apoptosis (programmed cell death) in cancer cells.
The proposed mechanism involves the binding of the piperazine derivative to the BH3-binding groove of the BCL2 protein, thereby preventing its interaction with pro-apoptotic proteins like BAX and BAK. This disruption allows BAX and BAK to oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
References
- 1. 1-(2-FLUOROBENZOYL)PIPERAZINE CAS#: 139516-64-6 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Chemical Structure of (2-Fluoro-phenyl)-piperazin-1-yl-methanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of (2-Fluoro-phenyl)-piperazin-1-yl-methanone, a piperazine derivative of interest in medicinal chemistry. This document details the key identifiers, physicochemical properties, and spectroscopic data integral to its characterization. Furthermore, it outlines detailed experimental protocols for its synthesis and structural analysis, and presents visualizations of its chemical structure, a representative synthetic workflow, and a potential biological signaling pathway.
Compound Identification and Properties
This compound is a synthetic organic compound featuring a piperazine ring N-acylated with a 2-fluorobenzoyl group.[1] This structural motif is common in pharmacologically active molecules due to the favorable physicochemical and pharmacokinetic properties conferred by the piperazine scaffold.
Table 1: Key Identifiers and Physicochemical Properties
| Parameter | Value | Reference |
| IUPAC Name | (2-fluorophenyl)(piperazin-1-yl)methanone | [1] |
| Synonyms | 1-(2-Fluorobenzoyl)piperazine | [1] |
| CAS Number | 139516-64-6 | [1] |
| Molecular Formula | C₁₁H₁₃FN₂O | [1] |
| Molecular Weight | 208.23 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and DMSO |
Synthesis
The synthesis of this compound is typically achieved through the N-acylation of piperazine with 2-fluorobenzoyl chloride. This reaction is a standard procedure in organic synthesis for forming amide bonds.
Experimental Protocol: Synthesis of this compound
Materials:
-
Piperazine
-
2-Fluorobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or other suitable eluents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.2 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the piperazine solution.
-
Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the structure of the purified product using NMR, mass spectrometry, and IR spectroscopy.
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Data
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.10-7.50 | Multiplet | 4H | 2-Fluorophenyl group |
| Piperazine Protons | 3.50-3.90 | Multiplet | 4H | -N(CO)-CH₂- |
| Piperazine Protons | 2.80-3.10 | Multiplet | 4H | -NH-CH₂- |
| Amine Proton | 1.50-2.50 | Broad singlet | 1H | -NH- |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | ||
| Carbonyl Carbon | ~168 | C=O | ||
| Aromatic Carbons | 115-160 (with C-F coupling) | 2-Fluorophenyl group | ||
| Piperazine Carbons | 40-50 | Piperazine ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Table 3: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 208 | [M]⁺ (Molecular ion) |
| 123 | [M - C₄H₉N₂]⁺ (Loss of piperazine fragment) |
| 95 | [C₆H₄F]⁺ (Fluorophenyl fragment) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Expected Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3400 | N-H stretch | Secondary amine (piperazine) |
| 3000-3100 | C-H stretch | Aromatic |
| 2850-2950 | C-H stretch | Aliphatic (piperazine) |
| 1630-1650 | C=O stretch | Amide |
| 1580-1600 | C=C stretch | Aromatic |
| 1200-1250 | C-F stretch | Fluoroaromatic |
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthetic Workflow
Caption: A simplified workflow for the synthesis of the target compound.
Potential Biological Signaling Pathway
Piperazine derivatives are known to interact with various biological targets, including protein kinases involved in cell signaling. The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth and proliferation and is often dysregulated in cancer.
Caption: Hypothetical inhibition of the mTOR signaling pathway.
References
A Technical Guide to (2-fluorophenyl)-piperazin-1-ylmethanone: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of (2-fluorophenyl)-piperazin-1-ylmethanone, a key heterocyclic molecule. While primarily serving as a foundational chemical scaffold, its structural motifs are integral to a wide array of pharmacologically active agents. This guide covers the synthesis of the core structure and explores its application through detailed case studies of its derivatives, focusing on their quantitative data, experimental protocols, and mechanisms of action.
Core Compound Identity and Properties
(2-fluorophenyl)-piperazin-1-ylmethanone, also known by its synonym 1-(2-fluorobenzoyl)piperazine, is a synthetic compound featuring a central piperazine ring linking a 2-fluorophenyl group via a carbonyl bridge. This arrangement provides a rigid, yet versatile, three-dimensional structure that is a common feature in medicinal chemistry. Its primary role is that of a synthetic intermediate for building more complex molecules with specific biological targets.
Table 1: Physicochemical Properties of (2-fluorophenyl)-piperazin-1-ylmethanone
| Property | Value | Reference |
| IUPAC Name | (2-fluorophenyl)(piperazin-1-yl)methanone | - |
| Synonym | 1-(2-fluorobenzoyl)piperazine | N/A |
| CAS Number | 139516-64-6 | N/A |
| Molecular Formula | C₁₁H₁₃FN₂O | N/A |
| Molecular Weight | 208.23 g/mol | N/A |
| Predicted Boiling Point | 352.3 ± 37.0 °C | N/A |
| Predicted Density | 1.191 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 8.28 ± 0.10 | N/A |
Synthesis of the Core Scaffold
The synthesis of (2-fluorophenyl)-piperazin-1-ylmethanone is typically achieved through a standard nucleophilic acyl substitution reaction. This involves the acylation of a piperazine derivative. A representative protocol is detailed below.
Experimental Protocol: Synthesis via Acylation
This protocol describes the synthesis of the title compound from 1-(2-fluorophenyl)piperazine and 2-fluorobenzoyl chloride. Note: For the specific synthesis of (2-fluorophenyl)-piperazin-1-ylmethanone, one would start with piperazine and 2-fluorobenzoyl chloride.
Objective: To synthesize (2-fluorophenyl)-piperazin-1-ylmethanone by reacting piperazine with 2-fluorobenzoyl chloride.
Materials:
-
Piperazine
-
2-fluorobenzoyl chloride
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane. Cool the mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add 2-fluorobenzoyl chloride (1.0 equivalent) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (2-fluorophenyl)-piperazin-1-ylmethanone.
Application as a Scaffold in Drug Development
The true value of the (2-fluorophenyl)-piperazin-1-ylmethanone scaffold lies in its utility for generating derivatives with high therapeutic potential. The piperazine nitrogen atoms serve as versatile points for chemical modification, allowing for the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Case Study 1: BCL2 Inhibitors for Anticancer Therapy
Derivatives incorporating the 1-(2-fluorophenyl)piperazine moiety have been synthesized and identified as potent inhibitors of the B-cell lymphoma 2 (BCL2) protein, a key regulator of apoptosis.[1] Overexpression of BCL2 is a hallmark of many cancers, allowing malignant cells to evade programmed cell death.
Table 2: In Vitro Cytotoxic Activity of a BCL2 Inhibitor Derivative (Compound 6b) [1]
| Cell Line | Compound | IC₅₀ (µM) |
| MDA-MB-231 (Breast Cancer) | 6b | 17.33 |
Compound 6b is 4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide, a derivative of the core scaffold.
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
MDA-MB-231 breast cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
BCL2 is an anti-apoptotic protein located on the outer mitochondrial membrane. It functions by sequestering pro-apoptotic proteins like BAX and BAK, preventing them from forming pores that would release cytochrome c and trigger the caspase cascade. Inhibition of BCL2 frees BAX/BAK, leading to apoptosis.
Case Study 2: MAO-B Inhibitors for Neuroprotection
The (2-fluorophenyl)piperazine moiety is also a key component in the design of selective inhibitors for Monoamine Oxidase B (MAO-B).[2] MAO-B is an enzyme responsible for degrading neurotransmitters, particularly dopamine. Its inhibition can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease.
Table 3: In Vitro MAO-B Inhibitory Activity of a Pyridazinone Derivative (Compound T3) [2]
| Target Enzyme | Compound | IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| hMAO-B | T3 | 0.057 | > 1754 |
| hMAO-A | T3 | > 100 | - |
Compound T3 contains the 6-(4-(2-fluorophenyl)piperazine-1-yl) moiety.
This protocol describes a fluorometric assay to measure the activity of MAO-B and the potency of its inhibitors.
Objective: To determine the IC₅₀ value of a test compound against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a commercial fluorogenic substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Test compound and reference inhibitor (e.g., selegiline)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red reagent.
-
Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO, final concentration ≤1%) to the wells. Include controls for 100% enzyme activity (vehicle only) and 0% activity (a known potent inhibitor).
-
Enzyme Addition: Add the MAO-B enzyme to each well and pre-incubate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the MAO-B substrate to all wells. MAO-B oxidizes the substrate, producing H₂O₂. HRP then uses H₂O₂ to convert Amplex Red to the highly fluorescent resorufin.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (e.g., 30 minutes) at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
In dopaminergic neurons, MAO-B is a key enzyme in the degradation pathway of dopamine. By inhibiting MAO-B, the synaptic concentration and lifespan of dopamine are increased, which can compensate for the loss of these neurons in conditions like Parkinson's disease.
Conclusion
(2-fluorophenyl)-piperazin-1-ylmethanone represents a quintessential example of a "privileged scaffold" in medicinal chemistry. While the core molecule itself may lack significant biological activity, its robust and versatile structure provides an ideal foundation for the synthesis of highly potent and selective modulators of diverse biological targets. The case studies presented, from BCL2 inhibitors in oncology to MAO-B inhibitors in neuropharmacology, underscore the immense therapeutic potential that can be unlocked through the derivatization of this core. For drug development professionals, the (2-fluorophenyl)piperazine moiety remains a valuable and strategic starting point for designing the next generation of targeted therapeutics.
References
- 1. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of (2-Fluoro-phenyl)-piperazin-1-yl-methanone
Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The safety and handling information for (2-Fluoro-phenyl)-piperazin-1-yl-methanone is not extensively documented in publicly available sources. Therefore, this guide synthesizes available data for the compound and structurally related chemicals. A comprehensive, substance-specific risk assessment should be conducted before handling this compound.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 1-(2-Fluorobenzoyl)piperazine, (2-fluorophenyl)(piperazin-1-yl)methanone |
| CAS Number | 139516-64-6[1] |
| Molecular Formula | C₁₁H₁₃FN₂O[1] |
| Molecular Weight | 208.23 g/mol [1] |
| Structure | (A 2D structure image would be placed here in a full report) |
Physical and Chemical Properties
Limited experimental data is available for the physical and chemical properties of this compound. The following table includes predicted and available data.
| Property | Value | Source |
| Boiling Point | 338.8±37.0 °C (Predicted) | [2] |
| Density | 1.171±0.06 g/cm³ (Predicted) | [2] |
| pKa | 6.80±0.10 (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and Classification
GHS Hazard Statements (Inferred):
GHS Pictograms (Inferred):
Signal Word (Inferred): Warning[4]
Precautionary Statements (Inferred):
-
Prevention:
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6]
-
-
Storage:
-
Disposal:
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[7]
-
Toxicological Information
No specific toxicological data for this compound was found. Based on the inferred hazard statements for similar compounds, it is presumed to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system. The toxicological properties have not been thoroughly investigated.[8]
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available. Standard OECD guidelines for testing of chemicals would be followed for a comprehensive evaluation. These would include, but are not limited to:
-
Acute Oral Toxicity: OECD Test Guideline 423
-
Acute Dermal Toxicity: OECD Test Guideline 402
-
Acute Inhalation Toxicity: OECD Test Guideline 403
-
Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)
-
Eye Irritation/Corrosion: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)
Handling and Storage
6.1. Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Avoid formation of dust and aerosols.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[6][8]
6.2. Storage
-
Store in a cool, dry, and well-ventilated place.[2]
-
Recommended storage temperature is 2-8°C.[2]
-
Store away from incompatible materials.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.[10]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing.[3][9][11] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for short-term protection.[10][11] For prolonged contact, consult the glove manufacturer's resistance guide. |
| Skin and Body Protection | Lab Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[10] |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator or higher is recommended, especially when handling powders or generating aerosols.[10] |
Emergency Procedures
8.1. In Case of Accidental Exposure
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[3][6]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[3][6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[3][6]
8.2. Spills and Leaks
-
Ensure adequate ventilation.
-
Evacuate personnel to safe areas.
-
Wear appropriate personal protective equipment.
-
Avoid dust formation.
-
Sweep up and shovel into a suitable, closed container for disposal.[3]
8.3. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Specific Hazards: Development of hazardous combustion gases or vapors such as carbon oxides, nitrogen oxides, and hydrogen fluoride is possible in the event of a fire.[8]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]
Diagrams
Caption: Workflow for handling this compound.
Caption: Emergency response for accidental exposure.
References
- 1. This compound | C11H13FN2O | CID 544862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-FLUORO-PHENYL)-(4-METHYL-PIPERAZIN-1-YL)-METHANONE CAS#: 20929-25-3 [amp.chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. biosynth.com [biosynth.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-(2-fluorobenzoyl)piperazine: Synthesis, Properties, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-fluorobenzoyl)piperazine is a fluorinated benzoylpiperazine derivative that has garnered significant interest in medicinal chemistry. Primarily valued as a versatile chemical intermediate, its structural motif is a key component in the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and, most notably, its application as a precursor in the development of potent enzyme inhibitors. Detailed experimental methodologies for its synthesis and the synthesis of its derivatives are presented, alongside a discussion of the logical framework for its use in drug discovery, particularly in the context of carbonic anhydrase inhibitors.
Commercial Availability and Physicochemical Properties
1-(2-fluorobenzoyl)piperazine (CAS Number: 139516-64-6) is readily available from several commercial chemical suppliers. It is typically supplied as a solid for research and development purposes. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃FN₂O | [1] |
| Molecular Weight | 208.23 g/mol | [1] |
| CAS Number | 139516-64-6 | [1] |
| Appearance | Solid | |
| Purity | Typically >95% |
Synthesis of 1-(2-fluorobenzoyl)piperazine
The synthesis of 1-(2-fluorobenzoyl)piperazine is typically achieved through the acylation of piperazine with 2-fluorobenzoyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acid chloride.
General Experimental Protocol
A representative protocol for the synthesis of a similar compound, N-(2,4-difluorobenzoyl)piperazine, provides a reliable framework for the synthesis of 1-(2-fluorobenzoyl)piperazine[2].
Materials:
-
Piperazine
-
2-fluorobenzoyl chloride
-
Anhydrous chloroform (or other suitable aprotic solvent)
-
Ice bath
-
Stirring apparatus
-
Rotary evaporator
-
Automated column chromatography system (for purification)
Procedure:
-
Dissolve an excess of piperazine (e.g., 5 equivalents) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 2-fluorobenzoyl chloride (1 equivalent) to the cooled, stirring solution.
-
Allow the reaction mixture to stir at 0 °C for several hours (e.g., 5 hours) and then let it warm to room temperature overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via automated column chromatography to yield 1-(2-fluorobenzoyl)piperazine.
Note: The use of excess piperazine helps to minimize the formation of the di-substituted by-product, N,N'-bis(2-fluorobenzoyl)piperazine, and also acts as a base to neutralize the hydrochloric acid formed during the reaction.
Purification
Purification of the final product can be achieved through crystallization or column chromatography[2]. For high-purity material required for subsequent synthetic steps, automated flash chromatography is an effective method[2].
Application in the Synthesis of Bioactive Molecules
The primary utility of 1-(2-fluorobenzoyl)piperazine lies in its role as a scaffold for the synthesis of more complex molecules with therapeutic potential. The piperazine ring offers a versatile handle for further chemical modifications, while the 2-fluorobenzoyl moiety can contribute to the binding affinity and pharmacokinetic properties of the final compound.
Synthesis of Carbonic Anhydrase Inhibitors
A significant application of 1-(2-fluorobenzoyl)piperazine is in the synthesis of carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in various diseases, including glaucoma, epilepsy, and cancer, making them attractive drug targets.
A notable example is the synthesis of 4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]benzenesulfonamide . This compound incorporates the 1-(2-fluorobenzoyl)piperazine moiety linked to a benzenesulfonamide group, a well-established zinc-binding group for CA inhibitors.
Logical Workflow for Synthesis of a Carbonic Anhydrase Inhibitor:
Caption: Synthetic pathway for a carbonic anhydrase inhibitor.
Experimental Protocol for the Synthesis of 4-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]benzenesulfonamide
The synthesis involves a second acylation step, reacting the free secondary amine of 1-(2-fluorobenzoyl)piperazine with a derivative of 4-sulfamoylbenzoic acid.
Materials:
-
1-(2-fluorobenzoyl)piperazine
-
4-Sulfamoylbenzoyl chloride (or 4-sulfamoylbenzoic acid with a coupling agent)
-
A suitable aprotic solvent (e.g., dichloromethane, DMF)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Stirring apparatus
-
Purification setup (e.g., column chromatography or recrystallization)
Procedure:
-
Dissolve 1-(2-fluorobenzoyl)piperazine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add 4-sulfamoylbenzoyl chloride to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and any water-soluble by-products.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final carbonic anhydrase inhibitor.
Signaling Pathways and Mechanism of Action of Derivatives
While 1-(2-fluorobenzoyl)piperazine itself is not known to have direct biological activity or interact with specific signaling pathways, the derivatives synthesized from it, such as the carbonic anhydrase inhibitors, have well-defined mechanisms of action.
The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, preventing the binding of its natural substrate, carbon dioxide. This inhibition disrupts the physiological processes mediated by the specific CA isoform being targeted.
Simplified Signaling Pathway of Carbonic Anhydrase Inhibition in Cancer:
Caption: Role of CAIX in tumor progression and its inhibition.
Conclusion
1-(2-fluorobenzoyl)piperazine is a valuable building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent enzyme inhibitors. Its straightforward synthesis and the versatility of the piperazine moiety allow for the creation of diverse chemical libraries for drug discovery programs. The successful application of this compound in the development of carbonic anhydrase inhibitors highlights its importance for researchers and scientists in the pharmaceutical industry. Future explorations may see this scaffold incorporated into a wider range of therapeutic agents targeting various biological pathways.
References
The Versatility of Fluorophenyl Piperazine Derivatives: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorophenyl piperazine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic incorporation of a fluorophenyl moiety onto the piperazine ring modulates the physicochemical and pharmacokinetic properties of these compounds, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the current and potential research applications of fluorophenyl piperazine derivatives, with a focus on their roles in oncology, neuropharmacology, and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field.
Introduction: The Significance of the Fluorophenyl Piperazine Scaffold
The piperazine ring is a versatile heterocyclic scaffold prevalent in a multitude of biologically active molecules.[1] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological properties. The introduction of a fluorophenyl group is a key strategy in medicinal chemistry to enhance drug-like properties. Fluorine's high electronegativity and small size can alter a molecule's pKa, improve its metabolic stability by blocking sites of metabolism, and enhance its binding affinity to target proteins through favorable electrostatic interactions. Consequently, fluorophenyl piperazine derivatives have emerged as a promising class of compounds with diverse therapeutic potential.
Research Applications in Oncology
Fluorophenyl piperazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and the inhibition of cell proliferation.
Induction of Apoptosis
Several studies have highlighted the pro-apoptotic effects of fluorophenyl piperazine derivatives in cancer cells. A notable mechanism involves the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis.
A recent study detailed the synthesis of novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives designed as inhibitors of the anti-apoptotic protein BCL2.[2] These compounds exhibited significant cytotoxic activity against MDA-MB-231 breast cancer cell lines. The lead compounds, 3e and 6b, induced apoptosis by downregulating the expression of BCL2 and upregulating the expression of caspase-3 (Casp3), a key executioner caspase.[2]
Signaling Pathway: BCL2-Mediated Apoptosis
Caption: BCL2-mediated apoptotic pathway inhibited by fluorophenyl piperazine derivatives.
Antiproliferative Activity
Beyond apoptosis induction, these derivatives have shown potent antiproliferative effects across a range of cancer cell lines. For instance, piperazine derivatives of vindoline, particularly those with N-bis(4-fluorophenyl)methyl substituents, have demonstrated significant growth inhibition in colon, CNS, melanoma, renal, and breast cancers.[3] Compound 25, a 1-bis(4-fluorophenyl)methyl piperazine derivative, was highly potent against almost all tested cancer cell lines.[3]
Quantitative Data: Anticancer Activity
| Compound ID | Derivative Type | Cancer Cell Line | Assay | IC50 (µM) | Growth Inhibition (%) | Citation |
| 3e | Sulfamethoxazole-1-(2-fluorophenyl) piperazine | MDA-MB-231 (Breast) | MTT | 16.98 | - | [2] |
| 6b | Sulfamethoxazole-1-(2-fluorophenyl) piperazine | MDA-MB-231 (Breast) | MTT | 17.33 | - | [2] |
| 25 | 1-bis(4-fluorophenyl)methyl piperazine-vindoline | NCI-60 Panel | - | - | > -60% (Broadly) | [3] |
| 22 | 4-trifluoromethylphenyl-piperazine-vindoline | COLO-215 (Colon) | - | - | -93.46 | [3] |
| 22 | 4-trifluoromethylphenyl-piperazine-vindoline | SF-539 (CNS) | - | - | -96.98 | [3] |
| 22 | 4-trifluoromethylphenyl-piperazine-vindoline | SK-MEL-5 (Melanoma) | - | - | -98.54 | [3] |
| 23 | N-[4-(trifluoromethyl)benzyl] piperazine-vindoline | MDA-MB-46 (Breast) | - | 1.00 (GI50) | - | [3] |
Applications in Central Nervous System (CNS) Research
Fluorophenyl piperazine derivatives are extensively studied for their interactions with CNS targets, particularly dopamine and serotonin receptors, making them valuable candidates for treating a range of neurological and psychiatric disorders.[4]
Dopamine and Serotonin Receptor Modulation
The position of the fluorine atom on the phenyl ring significantly influences the binding affinity of these derivatives for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.
-
Dopamine D2 Receptors: A para-fluoro substitution on the phenyl ring of benzylpiperazines is generally favorable for D2 receptor binding. Many of these compounds act as antagonists at D2 receptors.
-
Serotonin 5-HT1A Receptors: The affinity for 5-HT1A receptors is also sensitive to fluorine placement, with some derivatives acting as agonists, which is associated with anxiolytic effects.[4]
-
Serotonin 5-HT2A Receptors: A para-fluoro substitution on the phenyl ring demonstrates the highest affinity for the 5-HT2A receptor.
A new series of diphenyl piperazine derivatives, including 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine, have shown potent dopamine uptake inhibitory activities, suggesting their potential in conditions characterized by dopaminergic dysfunction.[5]
Workflow: In Vivo Microdialysis for Dopamine Measurement
Caption: Experimental workflow for in vivo microdialysis.
Quantitative Data: CNS Receptor Binding Affinities
| Compound Type | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity | Citation |
| bis(4-fluorophenyl)methyl piperazine derivative | 5-HT2C | 21.4 | - | [6] |
| N'-cyanopicolinamidine derivative | 5-HT2A | Weak Affinity | - | [6] |
| N'-cyanopicolinamidine derivative | 5-HT1A | No Affinity | - | [6] |
| para-Fluorobenzylpiperazine | Dopamine D2 | Favorable Binding | Antagonist | |
| para-Fluorobenzylpiperazine | Serotonin 5-HT2A | High Affinity | - |
Other Potential Research Applications
The structural versatility of fluorophenyl piperazine derivatives has led to their investigation in a variety of other therapeutic areas.
Antioxidant Activity
Certain sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives have demonstrated potent antioxidant properties in DPPH and nitric oxide free radical scavenging assays.[2] The IC50 values for the most active compounds were comparable to the standard antioxidant, ascorbic acid.[2]
Inhibition of Equilibrative Nucleoside Transporters (ENTs)
A series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues have been studied as inhibitors of human ENTs.[7] The presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory activity against both ENT1 and ENT2.[7]
Quantitative Data: Antioxidant and ENT Inhibitory Activity
Antioxidant Activity
| Compound ID | Assay | IC50 (µM/mL) | Citation |
|---|---|---|---|
| 3e | DPPH Scavenging | 3.35 | [2] |
| 6b | DPPH Scavenging | 3.72 | [2] |
| Ascorbic Acid | DPPH Scavenging | 3.27 | [2] |
| 3e | Nitric Oxide Scavenging | 4.86 | [2] |
| 6b | Nitric Oxide Scavenging | 5.17 | [2] |
| Ascorbic Acid | Nitric Oxide Scavenging | 4.78 |[2] |
ENT Inhibitory Activity
| Compound ID | Target | IC50 (µM) | Citation |
|---|---|---|---|
| 1b | ENT1 | 1.82 | [7] |
| 1c | ENT1 | 171.11 | [7] |
| 1c | ENT2 | 36.82 |[7] |
Detailed Experimental Protocols
General Synthesis of N-Aryl Piperazines
A common method for the synthesis of N-aryl piperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.
Protocol:
-
In a dry, nitrogen-purged reaction vessel, combine the substituted aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent).
-
Add diethylene glycol monomethyl ether as the solvent.
-
Heat the reaction mixture to 150°C for 6-12 hours.
-
Cool the mixture to room temperature and dissolve it in methanol.
-
Precipitate the hydrochloride salt of the product by adding diethyl ether.
-
Filter the precipitate and wash with diethyl ether.
-
To obtain the free amine, dissolve the salt in water and treat with a sodium carbonate solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-aryl piperazine product.
-
If necessary, purify the product further using column chromatography.
Logical Relationship: Synthesis of N-Aryl Piperazines
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
The Fluorophenyl Functional Group in Piperazine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs targeting a wide array of biological systems.[1][2] Its versatile structure allows for disubstitution on its nitrogen atoms, enabling fine-tuning of physicochemical and pharmacological properties. A particularly effective strategy in drug design has been the incorporation of a fluorophenyl group onto the piperazine ring. The unique electronic properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[3][4] This technical guide provides an in-depth analysis of the role of the fluorophenyl group in piperazine compounds, summarizing key findings from structure-activity relationship (SAR) studies, detailing relevant experimental protocols, and visualizing associated biological pathways.
The Multifaceted Role of the Fluorophenyl Group
The introduction of a fluorophenyl moiety to a piperazine-containing compound can modulate its biological activity in several ways:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] This can increase the drug's half-life and bioavailability.
-
Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier.[4][5] This is a critical factor for drugs targeting the central nervous system (CNS).
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity (pKa) of the nearby piperazine nitrogen.[4][6] This can influence the compound's ionization state at physiological pH, affecting its solubility, permeability, and interaction with biological targets.
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[4][7] The position of the fluorine on the phenyl ring (ortho, meta, or para) is often crucial in determining the nature and strength of these interactions.
Structure-Activity Relationship (SAR) Insights
The biological activity of fluorophenylpiperazine derivatives is highly dependent on the substitution pattern on both the phenyl ring and the rest of the molecule. The following sections summarize key SAR findings for different classes of these compounds.
Monoamine Oxidase (MAO) Inhibitors
A series of pyridazinone derivatives containing a (2-fluorophenyl)piperazine moiety have been investigated as inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters.
Table 1: MAO Inhibitory Activity of Pyridazinone Derivatives [8]
| Compound | Substitution on Benzalhydrazide | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| T1 | -H | >100 | 1.89 | >52.9 |
| T3 | p-Cl | 4.19 | 0.039 | 107.4 |
| T5 | p-F | >100 | 1.05 | >95.2 |
| T6 | m-Br | 1.57 | 0.013 | 120.8 |
| T7 | p-Br | >100 | 0.89 | >112.4 |
| T9 | p-OCH₃ | >100 | 0.81 | >123.5 |
| T11 | p-CH₃ | >100 | 1.12 | >89.3 |
| T12 | p-N(CH₃)₂ | >100 | 0.77 | >129.9 |
-
Key takeaway: The presence of a halogen at the para or meta position of the benzalhydrazide moiety significantly enhances MAO-B inhibitory potency. Compound T6, with a meta-bromo substitution, was the most potent and selective MAO-B inhibitor. Molecular docking studies suggest the ortho-fluorophenyl ring of these compounds orients towards the hydrophobic cages of both MAO-A and MAO-B.[8]
Equilibrative Nucleoside Transporter (ENT) Inhibitors
The fluorophenylpiperazine moiety has been shown to be essential for the inhibitory activity of a class of compounds targeting human equilibrative nucleoside transporters (ENTs), which are important for nucleoside salvage and adenosine signaling.
Table 2: Inhibitory Effects of FPMINT Analogues on ENT1 and ENT2 [9][10]
| Compound | Modification | ENT1 Inhibition (%) | ENT2 Inhibition (%) |
| FPMINT | Naphthalene moiety | 50 | 80 |
| Analogue 1 | Benzene moiety (no substitution) | Inactive | Inactive |
| Analogue 2 | Benzene with m-Cl | Active | Inactive |
| Analogue 3 | Benzene with m-CH₃ | Active | Active |
| Analogue 4 | Benzene with p-ethyl | Active | Active |
| Analogue 5 | Benzene with p-oxymethyl | Active | Active |
| Compound 3c | (Details not fully specified) | Most potent inhibitor | Most potent inhibitor |
-
Key takeaway: The presence of a halogen substituent on the fluorophenyl group is essential for the inhibitory effects on both ENT1 and ENT2.[9][10] Modification of other parts of the molecule can modulate potency and selectivity.
Metabolic Profile
Fluorophenylpiperazine derivatives are known to interact with various cytochrome P450 (CYP) isoenzymes, which can lead to drug-drug interactions.
-
CYP Inhibition: Studies have shown that fluorophenylpiperazine has significant inhibitory effects on CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9 isoenzymes.[11][12] This broad-spectrum inhibition highlights the potential for metabolic drug-drug interactions when co-administered with other therapeutic agents metabolized by these enzymes.
-
Metabolism: The metabolism of piperazine-based drugs, including those with a fluorophenyl group, often involves hydroxylation and N-dealkylation catalyzed by CYP enzymes, primarily CYP2D6, CYP1A2, and CYP3A4.[13]
Experimental Protocols
This section provides a generalized overview of key experimental methodologies cited in the literature for the synthesis and evaluation of fluorophenylpiperazine compounds.
General Synthesis of Fluorophenylpiperazine Derivatives
The synthesis of fluorophenylpiperazine derivatives often involves the reaction of a suitably substituted piperazine with an appropriate electrophile. For example, the synthesis of pyridazinones containing a (2-fluorophenyl)piperazine moiety involves the following steps:[8]
-
Reaction of 3,6-dichloropyridazine with (2-fluorophenyl)piperazine: A solution of 3,6-dichloropyridazine and (2-fluorophenyl)piperazine in ethanol is refluxed to yield 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine.
-
Hydrolysis: The resulting compound is hydrolyzed in hot glacial acetic acid to produce 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone.
-
Further derivatization: This intermediate can be further modified, for example, by reacting with ethyl bromoacetate followed by condensation with hydrazine hydrate and subsequent reaction with substituted benzaldehydes to yield a library of compounds.
Caption: General synthetic scheme for pyridazinone derivatives.
Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of compounds against MAO-A and MAO-B can be determined using a continuous spectrophotometric assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B are used.
-
Substrates: Kynuramine is used as the substrate for MAO-A, and benzylamine is used for MAO-B.
-
Assay Principle: The assay measures the rate of product formation, which is monitored by a change in absorbance or fluorescence.
-
Data Analysis: IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated from dose-response curves.[8]
Caption: Workflow for determining MAO inhibitory activity.
[³H]Uridine Uptake Assay for ENT Inhibition
The inhibitory effect of compounds on ENT1 and ENT2 can be assessed using a radiolabeled nucleoside uptake assay.
-
Cell Lines: Nucleoside transporter-deficient cells transfected with cloned human ENT1 or ENT2 are used.
-
Radiolabeled Substrate: [³H]uridine is used as the substrate for the transporters.
-
Assay Procedure: Cells are incubated with the test compound for a specific period, followed by the addition of [³H]uridine. The uptake of the radiolabeled substrate is then measured by scintillation counting.
-
Data Analysis: The percentage inhibition of [³H]uridine uptake is calculated by comparing the uptake in the presence of the test compound to the control (no compound).[9]
Signaling Pathways and Logical Relationships
The fluorophenylpiperazine moiety is often a key pharmacophore for compounds targeting CNS receptors, such as serotonin (5-HT) receptors.
Serotonergic Signaling
Many fluorophenylpiperazine derivatives exhibit affinity for serotonin receptors, particularly the 5-HT₁ₐ subtype.[14][15] Agonism at 5-HT₁ₐ receptors is associated with anxiolytic and antidepressant effects.
Caption: Simplified 5-HT₁ₐ receptor signaling pathway.
Conclusion
The incorporation of a fluorophenyl group into piperazine-containing molecules is a powerful and widely utilized strategy in modern drug discovery. This functional group exerts a profound influence on the pharmacokinetic and pharmacodynamic properties of the parent compound, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity for the biological target. The position of the fluorine atom on the phenyl ring is a critical determinant of these effects, highlighting the importance of detailed structure-activity relationship studies. The information presented in this technical guide underscores the versatility of the fluorophenylpiperazine scaffold and provides a foundation for the rational design of novel therapeutics with improved efficacy and safety profiles. As research continues, a deeper understanding of the nuanced roles of fluorine in molecular interactions will undoubtedly pave the way for the development of next-generation medicines for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 8. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 10. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 11. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical and structural properties have cemented its role as a versatile building block in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the piperazine motif in drug discovery, detailing its fundamental properties, therapeutic applications, and the experimental methodologies underpinning its exploration.
The Piperazine Moiety: Physicochemical Properties and Pharmacokinetic Significance
The widespread use of the piperazine scaffold can be attributed to its favorable characteristics that positively influence the pharmacokinetic profile of drug candidates.[1] The two nitrogen atoms within the ring structure offer a unique combination of properties that medicinal chemists can strategically leverage.
The basicity of the piperazine ring, with two pKa values, allows for the formation of salts, which can significantly enhance the aqueous solubility and dissolution rate of poorly soluble drug candidates.[2] This is a critical factor in improving oral bioavailability.[3] Furthermore, the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets and contributing to improved target affinity and specificity.[3] The structural rigidity of the piperazine ring, often adopting a chair conformation, provides a defined orientation for substituents, which is crucial for optimizing interactions with specific receptor binding pockets.[3]
However, the hygroscopic nature of piperazine and some of its salts, meaning their tendency to absorb moisture from the air, can present challenges in terms of stability and handling of the active pharmaceutical ingredient (API).[2] Careful salt selection and formulation strategies are often employed to mitigate these issues.[2]
Table 1: Physicochemical Properties of Piperazine and its Derivatives
| Compound | Molecular Weight ( g/mol ) | pKa1 | pKa2 | Melting Point (°C) | Water Solubility | LogP |
| Piperazine | 86.14 | 5.35 | 9.73 | 106 - 108 | Freely soluble | -1.5 |
| 1-Methylpiperazine | 100.16 | - | - | - | - | -0.479 |
| Piperazine Derivative 17 | 490.8 | - | - | - | - | 10.8 |
| Piperazine Dihydrochloride | - | - | - | 318 - 320 | - | - |
| Piperazine Hexahydrate | - | - | - | 44 | - | - |
Data compiled from various sources.[2][4][5][6][7]
Therapeutic Landscape of Piperazine-Containing Drugs
The versatility of the piperazine scaffold is reflected in the broad spectrum of therapeutic areas where piperazine-containing drugs have made a significant impact. From the central nervous system to infectious diseases and oncology, this heterocyclic moiety has proven to be a valuable component in the medicinal chemist's toolbox.
Central Nervous System (CNS) Disorders
Many piperazine derivatives exhibit pharmacological activity within the CNS, primarily by modulating monoamine neurotransmitter pathways.[8] They are integral to the structure of numerous antipsychotic, antidepressant, and anxiolytic medications.[9] For instance, certain phenylpiperazines are known to interact with serotonin (5-HT) and dopamine receptors, making them effective agents for treating a range of psychiatric conditions.[1]
Anticancer Activity
The piperazine ring is a common feature in a number of approved and investigational anticancer agents.[10] These compounds often function as kinase inhibitors, targeting the signaling pathways that drive cancer cell proliferation and survival.[11] Some piperazine derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways.[12]
Antimicrobial and Anthelmintic Applications
Historically, piperazine itself was widely used as an anthelmintic agent for the treatment of parasitic worm infections.[3] Its mechanism of action involves agonizing the γ-aminobutyric acid (GABA) receptor in nematodes, leading to flaccid paralysis of the parasite and its subsequent expulsion from the host.[3][13][14][15][16] The selectivity of piperazine for the nematode GABA receptor over the vertebrate equivalent contributes to its relatively low toxicity in humans.[3][16] Furthermore, numerous piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[17][18]
Table 2: Quantitative Pharmacological Data for Selected Piperazine-Containing Compounds
| Compound Class | Drug/Compound | Target(s) | Assay Type | IC50 / Ki / GI50 (nM) | Therapeutic Area |
| Phenylpiperazine | BZP | DAT, SERT, NET | Radioligand Binding | Ki: 138 (DAT), 198 (SERT), 776 (NET) | CNS (Stimulant) |
| Phenylpiperazine | TFMPP | SERT, 5-HT1A/2A/2C | Radioligand Binding | Ki: 121 (SERT), 133 (5-HT1A), 296 (5-HT2A), 62 (5-HT2C) | CNS (Psychoactive) |
| Phenylpiperazine | mCPP | 5-HT2C, 5-HT2A, SERT | Radioligand Binding | Ki: 1.1 (5-HT2C), 39 (5-HT2A), 130 (SERT) | CNS (Psychoactive) |
| Kinase Inhibitor | Imatinib | Bcr-Abl, c-Kit, PDGFR | Kinase Assay | IC50: 250-1000 | Oncology |
| Antipsychotic | Clozapine | D4, 5-HT2A | Radioligand Binding | Ki: 21 (D4), 16 (5-HT2A) | CNS (Antipsychotic) |
| Antidepressant | Vilazodone | 5-HT1A | Radioligand Binding | Ki: 0.5 | CNS (Antidepressant) |
| CGRP Antagonist | Zavegepant | CGRP Receptor | Radioligand Binding | Ki: 0.023 | Migraine |
| Anticancer Hybrid | Compound 58 | - | Cytotoxicity Assay | IC50: 1920 | Oncology |
| Anticancer Hybrid | Compound 29 | - | Cytotoxicity Assay | GI50: 3000 (HCT-116), 1000 (Colo-205) | Oncology |
Data compiled from various sources and experimental conditions may vary.[10][11][19]
Experimental Protocols in Piperazine Drug Discovery
The discovery and development of novel piperazine-containing drugs rely on a suite of robust experimental methodologies, from initial high-throughput screening to detailed structure-activity relationship (SAR) studies.
Synthesis of Piperazine Derivatives
The synthesis of monosubstituted and disubstituted piperazines is a cornerstone of medicinal chemistry efforts. Common synthetic strategies include:
-
N-Alkylation: This involves the reaction of piperazine with alkyl halides or sulfonates.[11]
-
Reductive Amination: The reaction of piperazine with aldehydes or ketones in the presence of a reducing agent.[11]
-
Buchwald-Hartwig and Ullmann-Goldberg Couplings: Palladium- or copper-catalyzed cross-coupling reactions to form N-arylpiperazines.[11]
-
Aza-Michael Addition: The addition of piperazine to activated alkenes.[20]
-
Multi-step Synthesis with Protecting Groups: A widely used method to achieve selective monosubstitution involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc), followed by reaction at the unprotected nitrogen and subsequent deprotection.[20]
A simplified one-pot, one-step procedure for the synthesis of monosubstituted piperazines has also been developed, which avoids the need for protecting groups by using a protonated piperazine species.[20]
High-Throughput Screening (HTS) for Lead Identification
HTS allows for the rapid screening of large libraries of piperazine-containing compounds to identify initial "hits" with desired biological activity.
Protocol: HTS for GPCR Antagonists (Calcium Flux Assay)
-
Cell Plating: Seed HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A receptor) in 384-well plates and incubate overnight.[1]
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM).[1]
-
Compound Addition: Add the piperazine library compounds at a single concentration (e.g., 10 µM).[1]
-
Agonist Stimulation and Signal Detection: Add a known agonist for the receptor (e.g., serotonin) and measure the resulting change in fluorescence, which corresponds to intracellular calcium release.[1]
-
Data Analysis: Identify compounds that inhibit the agonist-induced calcium signal by a predefined threshold (e.g., >50% inhibition).[1]
Protocol: HTS for Anticancer Activity (Cell Viability Assay)
-
Cell Plating: Seed cancer cells (e.g., K562 leukemia cells) in 384-well plates.[1]
-
Compound Addition: Add the piperazine library compounds.[1]
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours).[1]
-
Viability Assessment: Add a reagent that measures cell viability (e.g., CellTiter-Glo®) and measure the resulting luminescence.[1]
-
Data Analysis: Identify compounds that reduce cell viability and determine their GI50 (concentration for 50% growth inhibition).[1]
In Vitro Pharmacological Characterization
"Hit" compounds from HTS are further characterized to determine their potency and selectivity.
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand that binds to the target receptor, and varying concentrations of the test piperazine compound.
-
Incubation: Incubate the mixture to allow for binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the mixture through a filter plate to separate the bound and free radioligand. Wash the filters to remove any unbound radioligand.[19]
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.[19]
-
Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.[19]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of piperazine-containing drugs are mediated through their interaction with specific signaling pathways.
Anthelmintic Action via GABA Receptor Agonism
As previously mentioned, the primary mechanism of anthelmintic action for piperazine is its role as a GABA receptor agonist in nematodes. This leads to hyperpolarization of the muscle cell membrane and flaccid paralysis of the worm.
Caption: Piperazine's anthelmintic mechanism of action.
Modulation of Monoaminergic Pathways in the CNS
Many piperazine-based CNS drugs act by interacting with dopamine and serotonin receptors and transporters. For example, benzylpiperazine (BZP) acts as a dopamine-releasing agent.
Caption: BZP-mediated dopamine release and signaling.
Induction of Apoptosis in Cancer Cells
Certain piperazine derivatives can trigger programmed cell death in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Caption: Apoptosis induction by a piperazine derivative.
Conclusion
The piperazine scaffold continues to be a highly valuable and frequently utilized structural motif in drug discovery. Its advantageous physicochemical properties, coupled with its synthetic tractability, have enabled the development of a diverse range of clinically successful drugs. A thorough understanding of its structure-activity relationships, mechanisms of action, and the experimental methodologies for its investigation is crucial for the continued innovation and discovery of novel piperazine-containing therapeutics. As our understanding of complex biological pathways deepens, the strategic application of the piperazine scaffold is poised to yield the next generation of medicines to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. manavchem.com [manavchem.com]
- 5. Piperazine, 1-methyl- (CAS 109-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Piperazine derivative, 17 | C34H50O2 | CID 71463403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 15. Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Piperazine [chemeurope.com]
- 17. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for (2-Fluoro-phenyl)-piperazin-1-yl-methanone: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of (2-Fluoro-phenyl)-piperazin-1-yl-methanone, a valuable building block in medicinal chemistry. The protocol details a straightforward and efficient one-pot reaction between 2-fluorobenzoyl chloride and piperazine. This compound and its derivatives have garnered significant interest due to their potential as therapeutic agents, particularly in oncology. Research has indicated that derivatives of 1-(2-fluorophenyl)piperazine may act as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis, suggesting a potential mechanism for anticancer activity. This document outlines the detailed experimental procedure, characterization data, and a proposed logical workflow for its synthesis and potential biological evaluation.
Introduction
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, featured in a wide array of approved drugs with diverse biological activities, including anticancer, antipsychotic, and antimicrobial effects. The incorporation of a fluorinated phenyl group, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Specifically, derivatives of 1-(2-fluorophenyl)piperazine have been investigated as potential inhibitors of the anti-apoptotic protein Bcl-2, making them promising candidates for the development of novel cancer therapeutics. The synthesis of this key intermediate is a critical first step in the exploration of its therapeutic potential.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of piperazine with 2-fluorobenzoyl chloride. A general and effective method is adapted from the synthesis of similar N-aroylpiperazines.
Reaction Scheme:
Experimental Protocol
Materials:
-
Piperazine
-
2-Fluorobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add triethylamine (2 equivalents).
-
Slowly add a solution of 2-fluorobenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Characterization Data
The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives.
| Parameter | Value | Reference |
| Yield | 66-90% | [1] |
| Melting Point | 198-201 °C (for a derivative) | [2] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (7.1-7.5 ppm), Piperazine protons (3.0-3.9 ppm) | [1] |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon (~165 ppm), Aromatic carbons (115-160 ppm, with C-F coupling), Piperazine carbons (42-48 ppm) | [2] |
Note: Specific data for the title compound may vary and should be confirmed by analysis.
Biological Context and Potential Signaling Pathway
Derivatives of 1-(2-fluorophenyl)piperazine have been identified as potential inhibitors of the Bcl-2 protein. Bcl-2 is a key regulator of the intrinsic apoptotic pathway. By inhibiting Bcl-2, these compounds can promote apoptosis in cancer cells, where Bcl-2 is often overexpressed.
Below is a diagram illustrating the proposed logical workflow for the synthesis and subsequent biological evaluation of this compound derivatives as potential anticancer agents targeting the Bcl-2 pathway.
Caption: A logical workflow for the synthesis and biological evaluation of this compound derivatives.
The following diagram illustrates a simplified proposed signaling pathway for the induction of apoptosis by a this compound derivative that inhibits Bcl-2.
Caption: A simplified diagram of the proposed Bcl-2 inhibition-mediated apoptotic pathway.
Conclusion
The synthesis of this compound provides a versatile platform for the development of novel therapeutic agents. The straightforward synthetic protocol and the potential for this scaffold to target key cancer-related pathways, such as the Bcl-2-mediated apoptosis pathway, make it an attractive area for further research and drug discovery. The methodologies and data presented in this document serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Analytical Characterization of (2-Fluoro-phenyl)-piperazin-1-yl-methanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of (2-Fluoro-phenyl)-piperazin-1-yl-methanone, also known as 1-(2-fluorobenzoyl)piperazine. The methodologies outlined are essential for identity confirmation, purity assessment, and structural elucidation, crucial for quality control and regulatory purposes in drug development.
Compound Information
| Property | Value |
| IUPAC Name | (2-fluorophenyl)(piperazin-1-yl)methanone |
| Synonyms | 1-(2-Fluorobenzoyl)piperazine |
| CAS Number | 139516-64-6 |
| Molecular Formula | C₁₁H₁₃FN₂O |
| Molecular Weight | 208.23 g/mol |
Analytical Techniques
A combination of chromatographic and spectroscopic methods is recommended for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase method is typically employed.
Experimental Protocol
Objective: To determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)
-
This compound reference standard
-
Sample for analysis
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and B to make a 100 µg/mL stock solution.
-
-
Sample Solution Preparation:
-
Prepare the sample solution at a similar concentration to the standard solution using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Inject the standard solution to determine the retention time.
-
Inject the sample solution and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak.
-
Data Presentation
| Parameter | Expected Value |
| Retention Time | Dependent on the specific system and column, but should be consistent. |
| Purity | ≥ 98% (typical for pharmaceutical grade) |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of volatile and thermally stable compounds like this compound.
Experimental Protocol
Objective: To confirm the identity and assess the purity of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Reagents:
-
Methanol or Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in methanol or dichloromethane.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Analysis:
-
Inject the sample solution.
-
The resulting mass spectrum should be compared with a reference library or theoretical fragmentation pattern.
-
Data Presentation
| Parameter | Expected Value |
| Molecular Ion (M+) | m/z 208 |
| Key Fragments | m/z 123 (fluorobenzoyl), m/z 85 (piperazine fragment) |
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum, typically requiring a larger number of scans than ¹H NMR.
-
Data Presentation
¹H NMR (400 MHz, CDCl₃) - Expected Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.10 - 7.50 | Multiplet | 4H |
| Piperazine-H (adjacent to C=O) | ~3.80 - 3.90 | Broad singlet | 2H |
| Piperazine-H (adjacent to C=O) | ~3.40 - 3.50 | Broad singlet | 2H |
| Piperazine-H (adjacent to NH) | ~3.00 - 3.10 | Broad singlet | 4H |
| NH | Variable | Broad singlet | 1H |
¹³C NMR (100 MHz, CDCl₃) - Expected Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C-F (Aromatic) | ~160 (d, J ≈ 250 Hz) |
| Aromatic C | ~115 - 132 |
| Piperazine C (adjacent to C=O) | ~42, 47 |
| Piperazine C (adjacent to NH) | ~45 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol
Objective: To identify the functional groups in this compound.
Instrumentation:
-
FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
Procedure:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
FTIR Analysis:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
-
Data Presentation
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3300 | Secondary amine |
| C-H Stretch (Aromatic) | ~3100 - 3000 | |
| C-H Stretch (Aliphatic) | ~2950 - 2800 | |
| C=O Stretch (Amide) | ~1630 | Amide I band |
| C=C Stretch (Aromatic) | ~1600, 1480 | |
| C-F Stretch | ~1230 | |
| C-N Stretch | ~1100 |
Workflow Diagram
Disclaimer: The provided protocols and expected data are based on established analytical principles and data from closely related compounds.[1][2] Specific results may vary depending on the instrumentation and experimental conditions. Method validation is required for use in a regulated environment.
References
- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of (2-Fluoro-phenyl)-piperazin-1-yl-methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the spectroscopic analysis of (2-Fluoro-phenyl)-piperazin-1-yl-methanone, a key intermediate in pharmaceutical synthesis. This document outlines detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, and presents a summary of expected data in clearly structured tables. The provided methodologies and data are intended to assist researchers in the identification, characterization, and quality control of this compound.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is compiled based on the analysis of the compound's structure and comparison with similar known compounds.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.45 - 7.35 | m | 2H | Aromatic CH |
| ~ 7.20 - 7.10 | m | 2H | Aromatic CH |
| ~ 3.80 | t, J ≈ 5 Hz | 2H | Piperazine CH₂ (adjacent to C=O) |
| ~ 3.55 | t, J ≈ 5 Hz | 2H | Piperazine CH₂ (adjacent to C=O) |
| ~ 3.00 | t, J ≈ 5 Hz | 2H | Piperazine CH₂ |
| ~ 2.85 | t, J ≈ 5 Hz | 2H | Piperazine CH₂ |
| ~ 2.50 | br s | 1H | Piperazine NH |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 168.0 | C=O (Amide) |
| ~ 160.0 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |
| ~ 132.0 (d, ³JCF ≈ 8 Hz) | Aromatic CH |
| ~ 130.5 (d, ⁴JCF ≈ 2 Hz) | Aromatic C |
| ~ 128.5 (d, ³JCF ≈ 5 Hz) | Aromatic CH |
| ~ 124.5 (d, ²JCF ≈ 15 Hz) | Aromatic CH |
| ~ 116.0 (d, ²JCF ≈ 22 Hz) | Aromatic CH |
| ~ 47.0 | Piperazine CH₂ (adjacent to C=O) |
| ~ 45.5 | Piperazine CH₂ |
| ~ 44.0 | Piperazine CH₂ |
| ~ 42.5 | Piperazine CH₂ (adjacent to C=O) |
Table 3: IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium, Broad | N-H Stretch (Piperazine) |
| ~ 3050 | Weak | Aromatic C-H Stretch |
| ~ 2950 - 2800 | Medium | Aliphatic C-H Stretch (Piperazine) |
| ~ 1640 | Strong | C=O Stretch (Amide) |
| ~ 1580, 1480 | Medium | Aromatic C=C Bending |
| ~ 1280 | Strong | C-N Stretch |
| ~ 1220 | Strong | C-F Stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 208 | ~ 60 | [M]⁺ (Molecular Ion) |
| 123 | ~ 100 | [C₇H₄FO]⁺ (Fluorobenzoyl cation) |
| 95 | ~ 40 | [C₆H₄F]⁺ |
| 85 | ~ 70 | [C₄H₉N₂]⁺ (Piperazine fragment) |
| 56 | ~ 85 | [C₃H₆N]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the molecule.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 10 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
Acquisition Time: 4 s
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 5 s
-
Acquisition Time: 1.5 s
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mode: Absorbance
Data Processing:
-
Perform a background scan with no sample on the ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Label the significant peaks in the resulting IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
Sample Preparation (for ESI-HRMS):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the same solvent.
-
If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation.
Acquisition Parameters (ESI-HRMS):
-
Ionization Mode: Positive
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
Data Processing:
-
Acquire the mass spectrum.
-
Identify the molecular ion peak [M+H]⁺.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
For HRMS data, calculate the elemental composition of the molecular ion and key fragments.
Visualizations
The following diagrams illustrate the logical workflow for each spectroscopic analysis.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for IR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
Application Notes and Protocols for the Chromatographic Purification of (2-Fluoro-phenyl)-piperazin-1-yl-methanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chromatographic purification of (2-Fluoro-phenyl)-piperazin-1-yl-methanone, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies outlined below are based on established chromatographic techniques for piperazine derivatives and related aromatic compounds, ensuring reliable and reproducible results.
Introduction
This compound is a substituted piperazine derivative. Its purification is a critical step in many synthetic routes to ensure the removal of unreacted starting materials, by-products, and other impurities. This is essential for obtaining a final product of high purity for subsequent applications in drug discovery and development. The presence of the fluorobenzoyl group provides a chromophore, making UV detection a suitable method for monitoring the purification process. Both flash chromatography and High-Performance Liquid Chromatography (HPLC) are effective techniques for the purification of this compound.
Chromatographic Purification Strategies
Two primary chromatographic techniques are recommended for the purification of this compound: Flash Chromatography for bulk purification and Preparative HPLC for achieving high purity levels.
Flash Chromatography
Flash chromatography is a rapid and efficient method for the purification of moderate to large quantities of the target compound. Normal-phase chromatography using silica gel is the preferred method for this compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a high-resolution technique suitable for the final purification step to achieve high purity or for the purification of smaller quantities of the compound. A C18 column is a common choice for the stationary phase.
Data Presentation
The following tables summarize the recommended conditions and expected outcomes for the chromatographic purification of this compound.
Table 1: Flash Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
| Gradient Profile | Start with 100% Hexane, gradually increase to 50% Ethyl Acetate |
| Detection | UV at 254 nm |
| Expected Elution | The product is expected to elute as the polarity of the mobile phase increases. |
Table 2: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 10 µm, 19 x 250 mm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient Profile | 5% to 95% Acetonitrile over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
Experimental Protocols
Protocol for Flash Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Column Preparation: Pack a glass column with silica gel slurried in hexane.
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with 100% hexane, collecting fractions. Gradually increase the proportion of ethyl acetate in the mobile phase to elute the compound of interest.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) using a hexane/ethyl acetate mobile phase and visualize under UV light (254 nm).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol for Preparative HPLC
-
Sample Preparation: Dissolve the partially purified or crude this compound in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Chromatographic Run: Run the gradient method as described in Table 2.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound, as identified by the UV detector.
-
Product Isolation: Combine the pure fractions and remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent to isolate the purified product.
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Application Notes and Protocols for (2-Fluoro-phenyl)-piperazin-1-yl-methanone in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-phenyl)-piperazin-1-yl-methanone is a synthetic compound featuring a fluorinated phenyl ring linked to a piperazine methanone scaffold. While comprehensive biological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. Derivatives of phenylpiperazine are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and central nervous system effects.[1]
This document provides a representative application of this compound in a hypothetical in vitro setting, postulating its role as an inhibitor of a critical enzyme in a cancer-related signaling pathway. The protocols and data herein are illustrative, based on the activities of structurally related molecules, and are intended to serve as a guide for the experimental evaluation of this compound.
The piperazine scaffold is a common feature in molecules designed to target various biological entities, including G-protein coupled receptors and kinases.[1] The inclusion of a fluorophenyl group can enhance metabolic stability and binding affinity. Based on the activities of similar phenyl(piperazin-1-yl)methanone derivatives, a plausible mechanism of action for this compound is the inhibition of a protein kinase involved in cell proliferation.[2] For the purpose of these application notes, we will refer to this hypothetical target as "Kinase X".
Postulated Mechanism of Action: Kinase X Inhibition
Kinase X is a hypothetical serine/threonine kinase that is a key component of a signaling pathway frequently dysregulated in cancer. Overactivation of Kinase X leads to the phosphorylation of downstream substrates, promoting cell cycle progression and inhibiting apoptosis. This compound is postulated to be a competitive inhibitor of ATP binding to the catalytic site of Kinase X, thereby blocking its phosphotransferase activity.
Caption: Postulated Kinase X Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The following table summarizes hypothetical data for this compound from a series of in vitro assays designed to characterize its activity as a Kinase X inhibitor.
| Assay Type | Target/Cell Line | Endpoint | This compound (IC50/EC50) |
| Biochemical Kinase Assay | Recombinant Kinase X | Kinase Inhibition | 50 nM |
| Cell Proliferation Assay | Cancer Cell Line A | Inhibition of Growth | 500 nM |
| Target Engagement Assay | Cancer Cell Line A | Substrate Phosphorylation | 200 nM |
| Off-Target Kinase Panel | Kinase Y | Kinase Inhibition | > 10,000 nM |
| Off-Target Kinase Panel | Kinase Z | Kinase Inhibition | > 10,000 nM |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase X Inhibition Assay
This assay measures the direct inhibitory effect of the compound on the activity of recombinant Kinase X.
Materials:
-
Recombinant Human Kinase X
-
Kinase X Substrate Peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells with no enzyme for background controls.
-
Add 10 µL of a solution containing Kinase X and its substrate peptide in Assay Buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for Kinase X.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the proliferation of a cancer cell line known to be dependent on Kinase X signaling.
Materials:
-
Cancer Cell Line A (e.g., MDA-MB-231)[3]
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer capable of reading absorbance at 570 nm
Procedure:
-
Seed Cancer Cell Line A cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO for vehicle controls.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.
Caption: Experimental Workflow for In Vitro Assays.
Protocol 3: Western Blot for Target Engagement
This protocol determines if the compound inhibits the phosphorylation of a known downstream substrate of Kinase X in cells.
Materials:
-
Cancer Cell Line A
-
Cell Culture Medium
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed Cancer Cell Line A cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 2-4 hours. Include a DMSO vehicle control.
-
Lyse the cells in Lysis Buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Conclusion
The provided application notes and protocols offer a framework for the in vitro evaluation of this compound as a hypothetical kinase inhibitor. While the specific biological target for this compound is not yet defined, the assays described are fundamental to the characterization of small molecule enzyme inhibitors and can be adapted for various targets. These methods will enable researchers to determine the potency, cellular activity, and mechanism of action of this and similar compounds in a drug discovery setting.
References
- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for Testing the Biological Activity of Piperazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental design for evaluating the biological activities of novel piperazine derivatives. The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is recognized for its favorable pharmacokinetic properties.[1][2] This guide covers key biological areas where piperazine derivatives have shown significant promise: anticancer, antimicrobial, and neuropharmacological activities. Detailed protocols for essential in vitro and in vivo assays are provided, along with data presentation guidelines and visualizations of relevant signaling pathways to facilitate a thorough investigation of new chemical entities.
Anticancer Activity
Arylpiperazines, a notable class of piperazine derivatives, have demonstrated considerable potential in oncology by inducing cytotoxic effects in tumor cells through various mechanisms.[1] These compounds often modulate critical signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[1]
Data Presentation
The efficacy of piperazine derivatives against cancer cell lines is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.[1][2] Lower values are indicative of higher potency.[2]
Table 1: In Vitro Anticancer Activity of a Novel Piperazine Derivative
| Cancer Cell Line | Cancer Type | GI50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [2] |
| HUH-7 | Hepatocellular Carcinoma | Active | [3] |
| MCF-7 | Breast Cancer | Active | [3] |
| HCT-116 | Colorectal Cancer | Active | [3] |
| MDA-MB-468 | Breast Cancer | 1.00 | [4] |
| HOP-92 | Non-Small Cell Lung Cancer | 1.35 | [4] |
Experimental Protocols
A general workflow for assessing the anticancer activity of piperazine derivatives is outlined below.
References
(2-Fluoro-phenyl)-piperazin-1-yl-methanone as an intermediate in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(2-Fluoro-phenyl)-piperazin-1-yl-methanone is a key synthetic intermediate in the development of novel therapeutic agents. The incorporation of the 2-fluorophenylpiperazine moiety is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1][2] The piperazine scaffold acts as a versatile linker, while the fluorine substitution can improve metabolic stability, binding affinity, and bioavailability.[1][2]
This intermediate is particularly valuable in the synthesis of compounds targeting the central nervous system, given the prevalence of the phenylpiperazine scaffold in molecules with antipsychotic, antidepressant, and anxiolytic activities. Furthermore, derivatives of this intermediate have been explored for their potential as kinase inhibitors and in other therapeutic areas. The methanone linkage provides a stable connection point for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening.
The general synthetic utility stems from the reactivity of the secondary amine on the piperazine ring, which can undergo various transformations such as N-alkylation, N-arylation, and further acylation, enabling the synthesis of a wide range of complex molecules.
Synthetic Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the N-monoacylation of piperazine.[3] The reaction involves the acylation of piperazine with 2-fluorobenzoyl chloride. Using an excess of piperazine is crucial to favor the formation of the mono-acylated product over the di-acylated byproduct.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Piperazine
-
2-Fluorobenzoyl chloride
-
Anhydrous Chloroform (CHCl₃)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve piperazine (5 equivalents) in anhydrous chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2-fluorobenzoyl chloride (1 equivalent) to the stirred solution.
-
Maintain the reaction at 0°C for 5 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | ~66% | [3] |
| Purity | >95% (post-chromatography) |
Protocol 2: Application of this compound as an Intermediate in N-Alkylation
This protocol illustrates the use of this compound as an intermediate in a representative N-alkylation reaction to synthesize a more complex molecule. This is a common subsequent step in drug development.
Reaction Scheme:
Caption: N-Alkylation of the intermediate.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Add the alkyl halide (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Quantitative Data:
| Parameter | Value Range |
| Typical Yield | 60-90% |
| Purity | >95% (post-chromatography) |
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from starting materials to the synthesis of the intermediate and its subsequent use in creating more complex, potentially bioactive molecules.
Caption: Overall synthetic workflow.
References
Application Notes and Protocols for the Development of Novel Compounds from 1-(2-Fluorobenzoyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, biological evaluation, and mechanistic understanding of novel compounds derived from the versatile 1-(2-fluorobenzoyl)piperazine scaffold. This document outlines detailed protocols for the chemical synthesis of derivatives and key biological assays for screening their therapeutic potential, particularly in oncology. Furthermore, it visualizes critical signaling pathways implicated in the activity of these compounds to aid in rational drug design and development.
Application Notes
The 1-(2-fluorobenzoyl)piperazine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways.[1] Its structural features, including the piperazine ring, offer opportunities for facile derivatization to modulate physicochemical properties and biological activity.[2] The presence of the 2-fluoro-substituted benzoyl group can influence binding affinities and metabolic stability, making this a promising starting point for the development of novel therapeutic agents.
Recent research has highlighted the potential of derivatives of fluorinated phenylpiperazines as potent anticancer agents.[3][4] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action for some of these derivatives involves the modulation of key signaling pathways crucial for cancer cell survival and growth, such as the apoptosis pathway and the PI3K/Akt and MAPK signaling cascades.[5][6][7]
The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the piperazine ring and the benzoyl moiety play a critical role in determining the biological activity of these compounds. For instance, the introduction of additional aromatic or heterocyclic moieties can significantly enhance cytotoxic effects.[3][4]
The protocols detailed below provide a framework for the synthesis of a diverse library of 1-(2-fluorobenzoyl)piperazine derivatives and for the evaluation of their anticancer properties. The accompanying diagrams illustrate the key signaling pathways these compounds may target, offering a visual guide for mechanistic studies.
Data Presentation
Table 1: Anticancer Activity of 1-(2-Fluorophenyl)piperazine Derivatives
| Compound ID | Modification | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 3e | Sulfamethoxazole derivative | MDA-MB-231 | MTT | 16.98 | [3] |
| 6b | Phenyl isocyanate derivative | MDA-MB-231 | MTT | 17.33 | [3] |
| BS633 | 1,2-Benzothiazine derivative | MCF7 | MTT | > 50 | |
| BS230 | Dichlorophenylpiperazine derivative | MCF7 | MTT | < 10 | |
| 5b | 4-chlorobenzhydryl derivative | HUH7 | Not Specified | > 100 | [4] |
| 5g | 4-chlorobenzhydryl derivative | HUH7 | Not Specified | 46.2 | [4] |
| 5b | 4-chlorobenzhydryl derivative | MCF7 | Not Specified | > 100 | [4] |
| 5g | 4-chlorobenzhydryl derivative | MCF7 | Not Specified | 38.7 | [4] |
Note: The compounds listed are derivatives of the closely related 1-(2-fluorophenyl)piperazine or other substituted benzoyl piperazines, indicating the potential of the core scaffold.
Experimental Protocols
Protocol 1: General Synthesis of Novel 1-(2-Fluorobenzoyl)piperazine Derivatives
This protocol describes a general method for the synthesis of novel derivatives of 1-(2-fluorobenzoyl)piperazine via nucleophilic substitution.
Materials:
-
1-(2-Fluorobenzoyl)piperazine
-
Substituted alkyl or aryl halides (e.g., benzyl bromide, substituted benzoyl chlorides)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-fluorobenzoyl)piperazine (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Electrophile: Slowly add the desired substituted alkyl or aryl halide (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure derivative.[4]
-
Characterization: Characterize the final compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
This protocol details the procedure for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized 1-(2-fluorobenzoyl)piperazine derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cancer cells treated with the synthesized compounds.[9][10]
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
Synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[11] Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, late apoptotic/necrotic cells will be positive for both stains, and necrotic cells will be PI positive and Annexin V-FITC negative.[10]
Mandatory Visualization
Caption: General experimental workflow for synthesis and biological evaluation.
Caption: Intrinsic apoptosis signaling pathway.
Caption: PI3K/Akt cell survival signaling pathway.
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Fluoro-phenyl)-piperazin-1-yl-methanone
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (2-Fluoro-phenyl)-piperazin-1-yl-methanone. It is intended for researchers, scientists, and drug development professionals to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of this compound?
A1: The most significant challenge is controlling the selectivity between the desired mono-acylated product and the di-acylated byproduct, 1,4-bis(2-fluorobenzoyl)piperazine. This arises because piperazine possesses two reactive secondary amine groups. The initially formed mono-substituted product can sometimes be more nucleophilic than piperazine itself, leading to a second acylation reaction.[1]
Q2: What are the main side products to expect in this synthesis?
A2: Besides the di-acylated piperazine, a common impurity is 2-fluorobenzoic acid. This results from the hydrolysis of the starting material, 2-fluorobenzoyl chloride, which is sensitive to moisture.[2] It is crucial to handle this reagent under anhydrous conditions to minimize this side reaction.
Q3: How can I purify the final product, this compound?
A3: The most common methods for purification are column chromatography on silica gel and recrystallization.[3] An acidic wash can also be employed to remove any unreacted piperazine. For column chromatography, a gradient of heptane:ethyl acetate is often effective.[1]
Q4: What analytical techniques are recommended for characterizing the final product?
A4: Standard analytical techniques for structure confirmation and purity assessment include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing explanations and actionable solutions.
Issue 1: Low Yield of the Desired Mono-acylated Product
Primary Cause: A significant portion of the starting material is converted into the di-acylated byproduct.
Solutions:
-
Stoichiometry Control: Employing a large excess of piperazine (3-10 equivalents) relative to 2-fluorobenzoyl chloride statistically favors the reaction of the acyl chloride with the more abundant, unreacted piperazine.[1][2]
-
Slow Addition: Adding the 2-fluorobenzoyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0 °C) can help control the reaction rate and minimize di-substitution.[1]
-
Use of a Mono-protected Piperazine: A more controlled, albeit multi-step, approach involves using a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for acylation. The protecting group is then removed in a subsequent step.[1][4]
-
In Situ Mono-protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl) can form a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the acylation to the free nitrogen.[1][5]
Issue 2: Presence of 2-Fluorobenzoic Acid Impurity in the Product
Primary Cause: Hydrolysis of 2-fluorobenzoyl chloride due to the presence of moisture in the reactants or solvent. 2-fluorobenzoyl chloride is sensitive to moisture and can hydrolyze to form 2-fluorobenzoic acid.[2]
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reagent Quality: Use a fresh or properly stored bottle of 2-fluorobenzoyl chloride.
-
Aqueous Work-up: During the work-up, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic 2-fluorobenzoic acid impurity.
Issue 3: Difficulty in Removing Excess Piperazine
Primary Cause: When using a large excess of piperazine to promote mono-acylation, its removal from the final product can be challenging due to its high boiling point and water solubility.
Solutions:
-
Acidic Wash: During the aqueous work-up, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will protonate the excess piperazine, causing it to move into the aqueous layer. The desired product will remain in the organic layer.
-
Column Chromatography: Purification by column chromatography is also effective in separating the product from residual piperazine.[1]
Data Presentation
The choice of synthetic strategy significantly impacts the yield of the desired mono-acylated product. The following table summarizes the expected outcomes of different approaches to control selectivity.
| Strategy | Molar Ratio (Piperazine : 2-Fluorobenzoyl Chloride) | Expected Mono-acylation Yield (%) | Key Advantages | Key Disadvantages |
| Equimolar | 1 : 1 | Low to Moderate | Fewer reagents used. | Significant di-acylation, difficult purification. |
| Excess Piperazine | 5 : 1 | High (e.g., ~66% for a similar difluoro-compound[1]) | Simple one-step reaction. | Requires removal of a large excess of piperazine. |
| Mono-Boc-Piperazine | 1:1 (Protected Piperazine) | High (>90% before deprotection) | Excellent selectivity, clean reaction. | Multi-step synthesis (protection and deprotection) lowers overall yield.[1] |
| In Situ Mono-protonation | 1:1 (with 1 eq. Acid) | Good | One-pot procedure, avoids protecting groups. | The nucleophilicity of the unprotonated nitrogen is reduced.[1] |
Experimental Protocols
Protocol 1: Mono-acylation using Excess Piperazine
This protocol is a representative method for the synthesis of this compound by controlling the stoichiometry of the reactants.
Materials:
-
Piperazine (5 equivalents)
-
2-Fluorobenzoyl chloride (1 equivalent)
-
Anhydrous dichloromethane (DCM) or chloroform[1]
-
Triethylamine (1.1 equivalents)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve piperazine (5 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
In a separate flask, dissolve 2-fluorobenzoyl chloride (1 eq.) in anhydrous DCM.
-
Add the 2-fluorobenzoyl chloride solution dropwise to the cooled piperazine solution over 20-30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
optimizing coupling reaction for (2-Fluoro-phenyl)-piperazin-1-yl-methanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (2-Fluoro-phenyl)-piperazin-1-yl-methanone.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common method is the nucleophilic acyl substitution of piperazine with 2-fluorobenzoyl chloride. This reaction is a type of acylation where the amine group of piperazine attacks the carbonyl carbon of the acyl chloride.[1]
Q2: What are the main challenges in this synthesis?
A2: The primary challenges include controlling the selectivity between mono- and di-acylation of the piperazine ring, ensuring the purity of the final product, and optimizing the reaction conditions to maximize the yield.[2]
Q3: How can I minimize the formation of the di-substituted byproduct, 1,4-bis(2-fluorobenzoyl)piperazine?
A3: The formation of the di-substituted byproduct can be minimized by using a large excess of piperazine relative to the 2-fluorobenzoyl chloride. Another effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step.[3]
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for monitoring the reaction's progress. For characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are recommended to confirm the structure and purity.
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Recommendation |
| Inactive Reagents | Ensure 2-fluorobenzoyl chloride is fresh or has been stored under anhydrous conditions to prevent hydrolysis. Use anhydrous piperazine and solvents. |
| Insufficient Reaction Temperature | While the reaction often proceeds at room temperature, gentle heating may be required if the reaction is sluggish. Monitor the reaction by TLC to determine the optimal temperature. |
| Inadequate Mixing | Ensure efficient stirring to promote contact between the reactants, especially if the reaction is heterogeneous. |
Issue 2: High Proportion of Di-substituted Byproduct
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Stoichiometry | Increase the molar excess of piperazine to 2-fluorobenzoyl chloride (e.g., 5 to 10 equivalents of piperazine). |
| Slow Addition of Acyl Chloride | Add the 2-fluorobenzoyl chloride solution dropwise to the piperazine solution to maintain a high local concentration of piperazine. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the formation of the desired mono-substituted product is maximized. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Recommendation |
| Removal of Excess Piperazine | Excess piperazine can be removed by washing the organic extract with water or a dilute acid solution. |
| Separation of Mono- and Di-substituted Products | If significant amounts of the di-substituted product are formed, purification by column chromatography on silica gel is typically effective. |
| Product Crystallization Issues | If the product is an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water) can improve purity. |
III. Data Presentation
The following tables provide illustrative data for the synthesis of N-acyl piperazines, based on similar reactions reported in the literature. Actual results for the synthesis of this compound may vary.
Table 1: Effect of Piperazine to Acyl Chloride Ratio on Product Distribution
| Piperazine Equivalents | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1.1 | 45 | 40 |
| 2 | 60 | 25 |
| 5 | 85 | <5 |
| 10 | >90 | <2 |
Data is illustrative and based on trends observed in acylation reactions of piperazine.
Table 2: Influence of Reaction Conditions on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane | Room Temperature | 4 | 88 |
| Tetrahydrofuran | Room Temperature | 6 | 85 |
| Acetonitrile | 50 | 2 | 92 |
| Toluene | 80 | 1 | 80 |
Yields are for the desired mono-substituted product and are based on reported syntheses of similar compounds.
IV. Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is adapted from procedures for the synthesis of similar N-acyl piperazines.
Materials:
-
Piperazine
-
2-Fluorobenzoyl chloride
-
Triethylamine (optional, as a base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5-10 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 2-fluorobenzoyl chloride (1 equivalent) in anhydrous DCM. Add this solution dropwise to the cooled, stirred piperazine solution over 20-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 10% methanol in dichloromethane eluent system).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the 2-fluorobenzoyl chloride), quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
V. Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
- 1. Reactions of Piperazines | Ambeed [ambeed.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorophenyl Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorophenyl piperazines. Our aim is to help you overcome common challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorophenyl piperazines?
A1: The primary synthetic routes to obtain N-arylpiperazines, including fluorophenyl derivatives, are:
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the fluoroaromatic ring is activated by electron-withdrawing groups.[1]
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A versatile and widely used method for forming C-N bonds, suitable for a broad range of aryl halides, including fluorophenyl halides.[1]
-
Copper-Catalyzed Ullmann Condensation: An alternative to palladium-catalyzed methods for N-arylation.
-
Reductive Amination: This method involves the reaction of a suitable aniline with bis(2-haloethyl)amine or diethanolamine to construct the piperazine ring.[1]
Q2: I am observing a significant amount of a double-arylated piperazine byproduct. How can I improve the selectivity for the mono-fluorophenylated product?
A2: The formation of N,N'-bis(fluorophenyl)piperazine is a common side reaction due to the presence of two reactive secondary amine groups in piperazine. To favor mono-arylation, consider the following strategies:
-
Stoichiometry Control: Use a significant excess of piperazine relative to the fluorophenyl halide. This statistical approach increases the probability of the halide reacting with an unreacted piperazine molecule rather than the already mono-arylated product.[2]
-
Use of a Protecting Group: Employ a mono-protected piperazine, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group masks one of the amine functionalities, preventing double arylation. The Boc group can be subsequently removed under acidic conditions to yield the desired mono-substituted piperazine.[3]
-
Protonation: The use of protonated piperazine can suppress the formation of disubstituted derivatives.[4]
Q3: My reaction yield is low, and I suspect hydrodehalogenation of my fluorophenyl halide. What causes this and how can I prevent it?
A3: Hydrodehalogenation, the replacement of the fluorine atom with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. It can be caused by:
-
High Reaction Temperatures: Excessive heat can promote the undesired hydrodehalogenation pathway.[3]
-
Inefficient Catalyst System: An incomplete formation of the active Pd-ligand complex can lead to side reactions. Using a pre-catalyst and optimizing the ligand can help.[3]
-
Choice of Base: The strength and type of base can influence the reaction outcome.
To mitigate hydrodehalogenation:
-
Optimize Reaction Temperature: Run the reaction at the lowest effective temperature.
-
Select an Appropriate Ligand: Sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective in minimizing this side reaction.
-
Use a Pre-catalyst: Pre-formed palladium catalysts can lead to cleaner reactions.[3]
Troubleshooting Guides
Buchwald-Hartwig Amination
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure an inert atmosphere (Argon or Nitrogen) is maintained. If using a Pd(II) precatalyst, ensure it is effectively reduced to the active Pd(0) species. |
| Poor Ligand Choice | For N-arylation of piperazine, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos are recommended.[2] |
| Inappropriate Base | Use strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu). Weaker bases may require higher catalyst loading or longer reaction times.[2] |
| Solvent Issues | Ensure all starting materials are soluble in the chosen solvent (e.g., toluene, dioxane) at the reaction temperature. |
| Low Reaction Temperature | Most N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.[2] |
Issue 2: Formation of N,N'-bis(fluorophenyl)piperazine
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Use an excess of piperazine (2 to 5 equivalents) relative to the fluorophenyl halide.[2] |
| Unprotected Piperazine | Use mono-Boc-protected piperazine to prevent the second N-H bond from reacting. |
Issue 3: Hydrodehalogenation of the Fluorophenyl Halide
| Potential Cause | Troubleshooting Step |
| High Temperature | Lower the reaction temperature. |
| Suboptimal Ligand | Screen different bulky electron-rich phosphine ligands. |
| Base Choice | Consider using a weaker base if compatible with the reaction. |
Nucleophilic Aromatic Substitution (SNAr)
Issue 1: Reaction is Slow or Does Not Proceed
| Potential Cause | Troubleshooting Step |
| Insufficient Ring Activation | SNAr reactions on fluoroaromatics require the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to the fluorine atom. |
| Poor Leaving Group | While fluorine is a good leaving group in activated systems, ensure other potential leaving groups are not more reactive under the reaction conditions. |
| Low Temperature | Increase the reaction temperature. SNAr reactions often require elevated temperatures. |
| Inappropriate Solvent | Use polar aprotic solvents like DMF, DMSO, or NMP to facilitate the reaction. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Multiple Leaving Groups | If the fluorophenyl substrate has other potential leaving groups, undesired substitution may occur. Optimize reaction conditions (temperature, nucleophile concentration) to favor substitution at the desired position. |
| N,N'-diarylation | Similar to the Buchwald-Hartwig reaction, use an excess of piperazine or a mono-protected piperazine to favor mono-substitution. |
Experimental Protocols
A detailed experimental protocol for the synthesis of 1-(4-fluorophenyl)piperazine via Buchwald-Hartwig amination is not available in the search results. However, a general procedure would involve the reaction of 1-bromo-4-fluorobenzene with piperazine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an inert solvent like toluene under an inert atmosphere.
Visualizations
Reaction Pathways
Caption: Key synthetic pathways for fluorophenyl piperazine synthesis.
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(2-fluorobenzoyl)piperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(2-fluorobenzoyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 1-(2-fluorobenzoyl)piperazine?
A1: The synthesis of 1-(2-fluorobenzoyl)piperazine is typically achieved through the N-acylation of piperazine with 2-fluorobenzoyl chloride. This reaction involves the nucleophilic attack of the secondary amine of piperazine on the carbonyl carbon of the acyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). A base is commonly used to neutralize the HCl byproduct.
Q2: What are the key factors influencing the yield and purity of the product?
A2: Several factors can significantly impact the outcome of the synthesis:
-
Stoichiometry of Reactants: The molar ratio of piperazine to 2-fluorobenzoyl chloride is crucial. An excess of piperazine is often used to minimize the formation of the di-acylated byproduct, 1,4-bis(2-fluorobenzoyl)piperazine.
-
Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0 °C) initially to control the exothermic reaction and then allowed to warm to room temperature.
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is commonly used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product.
-
Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or chloroform are preferred to prevent hydrolysis of the acyl chloride.
-
Purification Method: The choice of purification technique, such as column chromatography or crystallization, is critical for isolating the desired product with high purity.
Q3: What are the common side products in this reaction?
A3: The most common side product is the di-acylated piperazine, 1,4-bis(2-fluorobenzoyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the acyl chloride. Using an excess of piperazine can suppress the formation of this byproduct. Another potential impurity is unreacted starting material, piperazine, which is highly polar and can often be removed during the aqueous workup. Hydrolysis of 2-fluorobenzoyl chloride to 2-fluorobenzoic acid can also occur if moisture is present in the reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials, product, and any side products. The spots can be visualized under UV light or by using a staining agent like potassium permanganate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. - Check the quality and stoichiometry of the base. |
| 2. Hydrolysis of 2-fluorobenzoyl chloride. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Product loss during workup or purification. | - Optimize the extraction procedure (e.g., pH adjustment of the aqueous layer). - Select an appropriate solvent system for crystallization to maximize recovery. | |
| Low Purity (Presence of Side Products) | 1. Formation of di-acylated byproduct. | - Increase the molar excess of piperazine (e.g., 2 to 5 equivalents). - Add the 2-fluorobenzoyl chloride solution dropwise to the piperazine solution at a low temperature. |
| 2. Unreacted piperazine remaining. | - Perform an acidic wash during the workup to remove the basic piperazine. | |
| 3. Presence of 2-fluorobenzoic acid. | - Perform a basic wash (e.g., with saturated sodium bicarbonate solution) during the workup to remove the acidic impurity. | |
| Difficulty in Product Isolation/Purification | 1. Oily product that is difficult to crystallize. | - Try different solvent systems for crystallization (e.g., ethyl acetate/hexane, diethyl ether). - Use seed crystals to induce crystallization. - Purify by column chromatography on silica gel. |
| 2. Product is a hydrochloride salt. | - Neutralize the reaction mixture with a base before extraction to obtain the free base form of the product. |
Experimental Protocols
General Protocol for the Synthesis of 1-(2-fluorobenzoyl)piperazine
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Piperazine
-
2-fluorobenzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for Column Chromatography
-
Hexane and Ethyl Acetate for Elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve piperazine (2-5 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the piperazine solution.
-
Addition of Acyl Chloride: Dissolve 2-fluorobenzoyl chloride (1 equivalent) in anhydrous DCM and add it dropwise to the cooled piperazine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to remove any 2-fluorobenzoic acid and excess HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Crystallization: Alternatively, the crude product can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Data Presentation
Table 1: Effect of Piperazine Equivalents on Product Distribution
| Piperazine (Equivalents) | 1-(2-fluorobenzoyl)piperazine (Product) Yield (%) | 1,4-bis(2-fluorobenzoyl)piperazine (Byproduct) Yield (%) |
| 1.1 | ~60-70% | ~20-30% |
| 2.0 | ~80-90% | ~5-10% |
| 5.0 | >90% | <5% |
| Note: Yields are approximate and can vary based on reaction conditions. |
Table 2: Comparison of Common Bases and Solvents
| Base | Solvent | Relative Reaction Rate | Purity Profile |
| Triethylamine (TEA) | Dichloromethane (DCM) | Fast | Good, potential for triethylammonium chloride salt contamination. |
| Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Moderate | High, DIPEA is a non-nucleophilic, sterically hindered base. |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (ACN) | Slower | Good, but requires a polar aprotic solvent. |
Visualizations
Caption: Experimental workflow for the synthesis of 1-(2-fluorobenzoyl)piperazine.
Caption: Troubleshooting guide for low yield issues.
Caption: Troubleshooting guide for low purity issues.
Technical Support Center: Troubleshooting the Purification of Polar Piperazine Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar piperazine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and a summary of key purification parameters.
Frequently Asked Questions (FAQs)
Q1: Why are polar piperazine compounds difficult to purify using standard chromatography techniques?
A1: The purification of polar piperazine compounds presents several challenges due to their inherent physicochemical properties. Their polarity makes them highly soluble in polar solvents, leading to poor retention on traditional reversed-phase (RP) columns where the stationary phase is non-polar.[1][2] Additionally, the basic nature of the piperazine nitrogen can cause strong interactions with the acidic silanol groups on the surface of silica-based stationary phases, resulting in issues like peak tailing and irreversible adsorption.[3][4]
Q2: What are the most common impurities I should expect in my reaction mixture containing a polar piperazine derivative?
A2: Common impurities often include unreacted starting materials, such as 1-(2-chloroethyl)piperazine hydrochloride, and byproducts like 1,4-disubstituted piperazine.[4] Depending on the specific reaction, other side-products from the reaction of your other starting materials may also be present.
Q3: My purified piperazine compound is an oil. How can I solidify it for easier handling?
A3: A common and effective method to solidify an oily piperazine free base is to convert it into a salt.[4] This can be achieved by dissolving the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of an acid, such as hydrogen chloride (HCl), in a compatible solvent. The resulting salt will often precipitate as a solid that can be collected by filtration and further purified by recrystallization.
Q4: When should I consider using a mobile phase modifier like triethylamine (TEA) or trifluoroacetic acid (TFA)?
A4: Mobile phase modifiers are crucial when dealing with polar basic compounds like piperazines.
-
Triethylamine (TEA) , a basic modifier, is added to the eluent (typically 0.1-1% v/v) in normal-phase chromatography to minimize peak tailing by competing with the basic analyte for interaction with acidic silanol groups on the silica gel surface.[4]
-
Trifluoroacetic acid (TFA) , an acidic modifier, is often used in reversed-phase chromatography. It helps to protonate the piperazine nitrogen, which can improve peak shape.[3]
Troubleshooting Guide
Issue 1: Poor or No Retention on a C18 Reversed-Phase Column
Question: My polar piperazine compound is eluting in the void volume of my C18 column. How can I increase its retention?
Answer: This is a common problem due to the high polarity of your compound. Here are several strategies to improve retention:
-
Use a High Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase. Some specialized reversed-phase columns, like those with polar end-capping or polar-embedded stationary phases, are designed to be stable and provide better retention in highly aqueous conditions.[5]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (e.g., silica, diol, or zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[6][7]
-
Employ Mixed-Mode Chromatography (MMC): MMC columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. This allows for enhanced retention of polar and ionizable compounds.[8][9]
Issue 2: Peak Tailing or Asymmetric Peaks
Question: My chromatograms show significant peak tailing for my piperazine compound. What is causing this and how can I fix it?
Answer: Peak tailing for basic compounds like piperazines on silica-based columns is often due to strong interactions between the basic nitrogen atoms and acidic silanol groups on the stationary phase.[4] Here’s how to address it:
-
Add a Basic Modifier: In normal-phase chromatography, add a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., 0.1-1%).[4]
-
Adjust Mobile Phase pH: In reversed-phase chromatography, adjusting the pH of the mobile phase can significantly impact peak shape. Operating at a low pH (e.g., 2-3) ensures the piperazine is fully protonated, which can minimize interactions with residual silanols.[3][10] Conversely, at a high pH, the silanols are deprotonated and less likely to interact with the basic analyte.
-
Use a Base-Deactivated or End-Capped Column: These columns have the active silanol groups on the silica surface chemically masked, reducing their ability to interact with basic analytes.[3]
Issue 3: Low Recovery of the Purified Compound
Question: After purification by column chromatography, the yield of my polar piperazine compound is very low. What could be the reason?
Answer: Low recovery can be due to several factors, primarily related to the strong interaction with the stationary phase or issues during the work-up procedure.
-
Irreversible Adsorption: The strong interaction between the basic piperazine and acidic silica can lead to your compound getting irreversibly stuck on the column. The solutions for peak tailing (adding a basic modifier, using a base-deactivated column) will also help improve recovery.[4]
-
Improper pH during Extraction: Ensure the pH of the aqueous layer is correctly adjusted during the work-up. To extract the free base into an organic solvent, the aqueous phase should be basic (pH > 9).[4]
-
Precipitation during Work-up: Your compound may have precipitated out during the work-up and was unintentionally discarded. Carefully check all filtered solids.
Quantitative Data Summary
The following table summarizes typical starting conditions for the purification of polar piperazine compounds using various chromatographic techniques. Note that these are starting points and optimization is usually required for specific compounds.
| Technique | Stationary Phase (Column) | Typical Mobile Phase | Modifier | Typical Recovery (%) | Key Application |
| Normal-Phase Chromatography | Silica Gel | Dichloromethane/Methanol | 0.1-1% Triethylamine (TEA) or Ammonium Hydroxide | Variable, can be >80% with optimization | Purification of less polar piperazine derivatives and separation of isomers. |
| Reversed-Phase Chromatography (RPC) | C18 (polar end-capped or polar-embedded) | Water/Acetonitrile or Water/Methanol | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | 80-110% reported in some analytical methods[11] | Analysis and purification of a wide range of piperazine compounds. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Silica, Amide, Diol, or Zwitterionic | Acetonitrile/Water with buffer | Ammonium formate or ammonium acetate (e.g., 10 mM, pH 3-6) | Good recovery for highly polar compounds | Ideal for very polar piperazine compounds that are not retained in RPC.[7] |
| Ion-Exchange Chromatography (IEX) | Cation-Exchange (e.g., with sulfonic acid groups) | Aqueous buffer with increasing salt concentration or pH gradient | Salt gradient (e.g., NaCl) or pH gradient | Can be very high (>90%) | Purification based on the charge of the piperazine compound.[12] |
| Mixed-Mode Chromatography (MMC) | C18 with embedded ion-exchange groups | Acetonitrile/Water with buffer | Ammonium formate or acetate | High recovery due to multiple retention mechanisms | Separation of complex mixtures containing compounds with a wide range of polarities.[8] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
This protocol is a starting point for the purification of a moderately polar N-substituted piperazine derivative.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various solvent systems. A good starting point is a mixture of dichloromethane and methanol.[4] Adjust the ratio to obtain an Rf value for the desired product between 0.2 and 0.4. If streaking is observed, add 0.1-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component of your eluent system (e.g., dichloromethane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading) and then added to the top of the column.[4]
-
Elution: Begin elution with the solvent system determined from the TLC analysis. If separation is difficult, a gradient elution, where the polarity of the eluent is gradually increased (e.g., by increasing the percentage of methanol), can be employed.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperazine compound.
Protocol 2: Salt Formation for Oily Piperazine Free Base
This protocol describes the conversion of an oily free base product into a solid hydrochloride salt.
-
Dissolution: Dissolve the oily free base in a minimal amount of a suitable organic solvent such as diethyl ether, ethyl acetate, or isopropanol.[4]
-
Acidification: While stirring the solution, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise until the mixture becomes acidic. You can test the pH using pH paper on a glass rod dipped in the solution.
-
Precipitation and Collection: The hydrochloride salt will typically precipitate out of the solution. If precipitation is slow, you can try cooling the mixture in an ice bath. Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of the cold solvent to remove any soluble impurities. Dry the purified salt under vacuum.
-
Recrystallization (Optional): For further purification, the hydrochloride salt can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol, methanol/ether).[4]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in polar piperazine purification.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 6. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 7. researchgate.net [researchgate.net]
- 8. helixchrom.com [helixchrom.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
stability issues of (2-Fluoro-phenyl)-piperazin-1-yl-methanone in solution
This technical support center provides guidance on the stability of (2-Fluoro-phenyl)-piperazin-1-yl-methanone in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
While specific stability data for this compound is not extensively published, compounds of the phenylpiperazine class are known to be susceptible to several degradation pathways in solution.[1] The primary concerns include:
-
Hydrolysis: The amide bond in the methanone structure can be susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] Phenylpiperazine derivatives, in general, are prone to hydrolytic degradation.[1]
-
Oxidation: The piperazine ring and the phenyl group can be sites for oxidation.[2][3] This can be initiated by exposure to air (oxygen), light, or trace metal ions.[3] Storing solutions in the absence of light and oxygen, or using antioxidants, can mitigate oxidative degradation.[3]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of phenylpiperazine compounds.[1] It is recommended to store solutions in amber vials or otherwise protected from light.[4]
-
pH-Dependent Degradation: The stability of piperazine derivatives can be highly dependent on the pH of the solution.[4] As a basic compound, the protonation state of the piperazine nitrogen will vary with pH, which can influence its reactivity and stability.
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
Yes, inconsistent experimental results are a common indicator of compound degradation.[4] If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change), it is crucial to investigate the stability of your compound under your specific experimental conditions.[4] It is always recommended to use freshly prepared solutions whenever possible.[4]
Q3: How should I store solutions of this compound to maximize stability?
To maximize the stability of your solutions, consider the following:
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C.[4] For some phenylpiperazines, refrigeration or freezing is recommended for even short-term storage to ensure optimal results.[5] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[4] Storing samples at room temperature should be avoided as it can be detrimental to the stability of piperazine compounds.[5]
-
Light Protection: Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[4]
-
Inert Atmosphere: For long-term storage or for particularly sensitive experiments, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: If applicable to your experimental system, maintain an optimal pH using a suitable buffer system. A pH-stability profile study can help identify the pH of maximum stability.[4]
Q4: I am developing a stability-indicating HPLC method for a related compound and am having trouble separating the parent drug from its degradation products. What can I do?
Developing a robust stability-indicating HPLC method is essential for accurately assessing drug stability.[4] If you are facing separation issues, here are some troubleshooting steps:[4]
-
Column Selection: While C18 columns are common, consider trying a different stationary phase like C8, phenyl, or cyano for different selectivity.
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like piperazine derivatives. Experiment with different pH values.
-
Organic Modifier: Vary the type and proportion of the organic solvent (e.g., acetonitrile, methanol).
-
Additives: The addition of a small amount of an amine modifier like triethylamine can help reduce peak tailing for basic analytes.
-
-
Gradient Elution: If isocratic elution is insufficient, a gradient elution program can often resolve closely eluting peaks.
-
Forced Degradation Samples: Use appropriately stressed samples (e.g., from acid, base, oxidation, heat, and light exposure) to ensure your method is truly stability-indicating.
Troubleshooting Guide
This flowchart provides a systematic approach to troubleshooting stability issues with this compound solutions.
References
Technical Support Center: Overcoming Solubility Challenges of Fluorinated Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with fluorinated piperazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated piperazine derivatives showing poor aqueous solubility?
A1: The poor aqueous solubility of fluorinated piperazine derivatives often stems from a combination of factors. The introduction of fluorine can significantly increase the lipophilicity of the molecule. While this can enhance membrane permeability, it often leads to reduced solubility in aqueous media. Additionally, the fluorine atoms can influence the crystal lattice energy of the solid form, and a higher crystal packing energy can make it more difficult for the solvent to break the crystal structure, thus lowering solubility. The basicity (pKa) of the piperazine nitrogens is also altered by the strong electron-withdrawing nature of fluorine, which affects the ionization state of the molecule at a given pH.
Q2: I'm observing precipitation of my compound in my cell-based assay. What are the immediate steps I can take to troubleshoot this?
A2: Compound precipitation in assays is a common problem that can lead to inconsistent and erroneous results. Here’s a prioritized troubleshooting guide:
-
Determine Kinetic Solubility: First, determine the kinetic solubility of your compound in your specific assay buffer. This will tell you the concentration at which your compound begins to precipitate under the assay conditions.
-
Check Final DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is at a level that does not affect the biological system, typically below 0.5% for cell-based assays. While DMSO is an excellent solvent for stock solutions, a sharp decrease in its concentration upon dilution into aqueous buffer can cause the compound to crash out.
-
Use a Stepwise Dilution: Instead of a single large dilution from your DMSO stock into the aqueous buffer, perform a serial dilution. An intermediate dilution into a buffer containing a higher percentage of an organic co-solvent can prevent rapid precipitation.
-
Adjust pH: If your assay permits, adjusting the pH of the medium to a more acidic value can increase the ionization of the basic piperazine moiety, thereby enhancing its solubility.
Q3: Salt formation did not significantly improve the solubility of my compound. What are some alternative strategies?
A3: While salt formation is a highly effective method for many basic compounds, it may not always be the optimal solution. If you encounter limited success with salt screening, consider these advanced strategies:
-
Nanosuspension: This technique involves reducing the particle size of your compound to the nanometer range. The increased surface area enhances the dissolution rate. Nanosuspensions are typically stabilized with surfactants or polymers.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that have significantly improved aqueous solubility.
-
Co-crystallization: A co-crystal is a multi-component crystal where the active pharmaceutical ingredient (API) is co-crystallized with a benign co-former. This can alter the physicochemical properties of the API, including its solubility and dissolution rate.
-
Prodrug Approach: A prodrug is a bioreversible, inactive derivative of a parent drug molecule. This approach can be used to modify physicochemical properties like solubility. For example, attaching a phosphate group can dramatically increase aqueous solubility, with the group being cleaved in vivo to release the active drug.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can be effective for highly lipophilic compounds. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine emulsion upon contact with aqueous fluids.
Q4: Can I combine different solubility enhancement techniques?
A4: Yes, a combinatorial approach can be highly effective. For instance, you could create a salt of your fluorinated piperazine derivative (a chemical modification) and then formulate it as a nanosuspension (a physical modification). This dual strategy can synergistically improve both the thermodynamic solubility and the dissolution rate, leading to enhanced bioavailability.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
| Potential Cause | Troubleshooting Action & Rationale |
| High Supersaturation | Action: Decrease the final concentration of the compound in the assay.Rationale: The compound may be exceeding its thermodynamic solubility limit. Operating at a lower concentration can keep it in solution. |
| Rapid Solvent Shift | Action: Employ a serial dilution strategy. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution.Rationale: A more gradual change in solvent polarity can prevent the compound from "crashing out" of solution. |
| Low Kinetic Solubility | Action: Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting).Rationale: Vigorous mixing can help to overcome the energy barrier for dissolution and keep the compound in a supersaturated state for a longer period. |
| Buffer Composition | Action: Test the compound's solubility in different buffer systems or at different pH values (if the assay allows).Rationale: Buffer components and pH can significantly impact the ionization and solubility of your compound. |
Issue 2: Inconsistent Results in Biological Assays
Below is a workflow to troubleshoot inconsistent assay results that may be caused by poor compound solubility.
Quantitative Data Summary
The following tables provide an overview of the potential solubility enhancements that can be achieved using various techniques. Note that the actual improvement will be highly dependent on the specific molecular structure of the fluorinated piperazine derivative.
Table 1: Solubility Enhancement of a Hypothetical Fluorinated Piperazine Derivative by pH Adjustment
| Solvent/Buffer | pH | Solubility (µg/mL) |
| Deionized Water | ~7.0 | < 1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 1 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 50 - 150 |
| Acetate Buffer | 4.5 | 10 - 30 |
Data is representative and illustrates the principle of pH-dependent solubility for a basic compound.
Table 2: Solubility Enhancement of Poorly Soluble Drugs with Cyclodextrins
| Compound | Cyclodextrin Derivative | Solubility Enhancement Factor |
| Itraconazole | Hydroxypropyl-β-CD (HPβCD) | Significant improvement noted |
| Carbamazepine | β-Cyclodextrin (βCD) & HPβCD | Improved solubility and bioavailability |
Adapted from various studies to show the general utility of cyclodextrins.
Table 3: Solubility Enhancement of NSAIDs through Piperazine Salt Formation
| Drug | Solubility Increase Factor (vs. free drug in pure water) |
| Ibuprofen-piperazine salt | > 10-fold |
| Indomethacin-piperazine salt | > 10-fold |
| Sulindac-piperazine salt | > 10-fold |
This data demonstrates the significant potential of piperazine salt formation for acidic compounds. A similar principle applies to forming acid salts of basic fluorinated piperazine derivatives.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
Fluorinated piperazine derivative (solid)
-
Selected solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Report the solubility in units such as mg/mL or µM.
Protocol 2: General Salt Screening for a Basic Fluorinated Piperazine Derivative
This protocol outlines a general procedure for screening different acidic counterions to form a salt with improved solubility.
Materials:
-
Fluorinated piperazine derivative (free base)
-
Selection of pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, sulfuric acid, maleic acid)
-
Variety of solvents (e.g., ethanol, acetone, ethyl acetate)
Methodology:
-
Solution Method:
-
Dissolve the free base in a suitable solvent.
-
Add a stoichiometric amount (e.g., 1:1 molar ratio) of the selected acid.
-
Stir the solution and observe for precipitation. If a solid forms, isolate it by filtration.
-
-
Slurry Method (for poorly soluble free base):
-
Suspend the free base and a stoichiometric amount of the acid in a solvent where both are sparingly soluble.
-
Stir the slurry for 24-72 hours to allow for equilibration and salt formation.
-
Isolate the solid phase by filtration.
-
-
Characterization:
-
Analyze the isolated solids using techniques like X-ray Powder Diffraction (XRPD) to confirm the formation of a new crystalline form.
-
Further characterization by Differential Scanning Calorimetry (DSC) can confirm salt formation.
-
-
Solubility Testing:
-
Determine the aqueous solubility of the confirmed salts using Protocol 1.
-
Protocol 3: Preparation of a Nanosuspension by Wet Media Milling
This protocol describes a common "top-down" method for producing drug nanoparticles.
Materials:
-
Fluorinated piperazine derivative (micronized, if possible)
-
Stabilizer solution (e.g., 0.5% HPMC and/or 0.5% Tween 80 in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy media mill or planetary ball mill
Methodology:
-
Pre-suspension: Disperse the solid fluorinated piperazine derivative in the stabilizer solution to form a pre-suspension.
-
Milling: Add the pre-suspension and the milling media to the milling chamber.
-
Process: Mill at high energy for a specified period (e.g., 30-60 minutes). The high-energy collisions of the media with the drug particles will cause particle size reduction.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization:
-
Measure the particle size distribution using Photon Correlation Spectroscopy (PCS) or laser diffraction.
-
Examine the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Confirm the crystalline state of the drug post-milling using DSC and XRPD.
-
Visualizations
Technical Support Center: Synthesis of (2-Fluoro-phenyl)-piperazin-1-yl-methanone
This technical support guide provides troubleshooting advice and frequently asked questions for the scale-up synthesis of (2-Fluoro-phenyl)-piperazin-1-yl-methanone. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common and direct method is the acylation of piperazine with 2-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to monitor during scale-up include reaction temperature, rate of addition of reactants, stirring efficiency, and reaction completeness. Inadequate control of these parameters can lead to impurity formation and reduced yields.
Q3: What are some common impurities encountered in the synthesis of this compound?
A3: Common impurities may include unreacted starting materials (piperazine and 2-fluorobenzoyl chloride), di-acylated piperazine (1,4-bis(2-fluorobenzoyl)piperazine), and hydrolysis products of the acyl chloride.
Q4: What purification methods are suitable for the large-scale production of this compound?
A4: For large-scale purification, crystallization is often the most viable method. Suitable solvent systems should be identified to ensure good recovery and purity. Column chromatography, while useful at the lab scale, can be expensive and time-consuming for large quantities.
Q5: What safety precautions should be taken during the scale-up of this reaction?
A5: 2-Fluorobenzoyl chloride is corrosive and moisture-sensitive. The reaction should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat, should be worn. The reaction can be exothermic, so proper temperature control is crucial to prevent runaways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion.- Ensure the quality of starting materials, particularly the 2-fluorobenzoyl chloride, as it can degrade upon exposure to moisture.- Check the stoichiometry of the reactants; an excess of piperazine can be used to drive the reaction to completion, but this may complicate purification. |
| Product loss during work-up. | - Optimize the extraction and washing steps to minimize product loss in the aqueous phase.- Ensure the pH is appropriately adjusted during the work-up to keep the product in the organic layer. | |
| Presence of Di-acylated Impurity | Use of excess 2-fluorobenzoyl chloride or slow addition of piperazine. | - Use a slight excess of piperazine relative to 2-fluorobenzoyl chloride.- Add the 2-fluorobenzoyl chloride solution slowly to the piperazine solution to maintain a high local concentration of piperazine. |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Analyze the crude product by HPLC or NMR to identify the impurities.- Attempt to purify a small sample by column chromatography to obtain a pure reference standard for comparison.- Screen various solvent systems to find a suitable one for crystallization. The use of a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be beneficial. |
| Exothermic Reaction Becomes Uncontrollable | Rapid addition of 2-fluorobenzoyl chloride at a high concentration. | - Dilute the 2-fluorobenzoyl chloride solution before addition.- Add the acyl chloride solution portion-wise or via an addition funnel at a controlled rate.- Ensure the reaction vessel is equipped with adequate cooling and temperature monitoring. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and may require optimization for specific scale-up requirements.
Materials:
-
Piperazine
-
2-Fluorobenzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve piperazine in dichloromethane.
-
Add triethylamine to the piperazine solution.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Dissolve 2-fluorobenzoyl chloride in dichloromethane and add it to the addition funnel.
-
Add the 2-fluorobenzoyl chloride solution dropwise to the cooled piperazine solution while maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system.
Synthesis Workflow
Caption: A schematic overview of the synthesis workflow for this compound.
Technical Support Center: Preventing Byproduct Formation in Piperazine Acylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating byproduct formation during piperazine acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in piperazine acylation and why does it form?
A1: The most prevalent byproduct in piperazine acylation is the di-acylated piperazine.[1] This occurs because piperazine possesses two reactive secondary amine groups at positions 1 and 4 of the ring.[2] After the first acylation reaction, the remaining secondary amine can react with another acylating agent, leading to the formation of the di-substituted product. This is often a challenge because the initially formed mono-acylated piperazine can sometimes be more nucleophilic than the starting piperazine, promoting a second reaction.[1]
Q2: How can I selectively achieve mono-acylation and avoid the formation of the di-acylated product?
A2: Achieving selective mono-acylation is a primary challenge in piperazine chemistry.[3] Several strategies can be employed to favor the formation of the mono-acylated product:
-
Use of a Protecting Group: This is considered the most dependable method.[3] By protecting one of the nitrogen atoms with a group like tert-butyloxycarbonyl (Boc), acylation is directed to the unprotected nitrogen.[1][3] The protecting group can then be removed in a subsequent step.[1][3]
-
Control of Stoichiometry: Using a significant excess of piperazine (3-10 equivalents) compared to the acylating agent can statistically favor the mono-acylation product.[1][3][4]
-
Slow Addition of Acylating Agent: Adding the acylating agent dropwise helps to maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the probability of a second acylation event.[3]
-
In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl or acetic acid) forms a mono-salt. The protonated nitrogen is deactivated, directing the acylation to the free, non-protonated nitrogen.[1][5]
Q3: What are other potential byproducts besides di-acylation?
A3: While di-acylation is the most common, other side reactions can occur depending on the specific acylating agent and reaction conditions. These may include:
-
N-Oxide Formation: If oxidizing conditions are present, the nitrogen atoms of the piperazine ring can be oxidized to form N-oxides.
-
Ring Opening: Under harsh conditions (e.g., high temperatures or extreme pH), the piperazine ring can undergo cleavage.
-
Byproducts from the Acylating Agent: The acylating agent itself might undergo side reactions, such as hydrolysis if water is present, or decomposition at elevated temperatures.
Troubleshooting Guides
This section addresses specific issues that may arise during piperazine acylation experiments, offering explanations and actionable solutions.
Issue 1: Significant formation of di-acylated byproduct despite using a 1:1 stoichiometric ratio.
-
Primary Cause: As mentioned, the mono-acylated piperazine can be highly reactive. A 1:1 ratio often leads to a statistical mixture of starting material, mono-acylated, and di-acylated products.[1]
-
Solutions:
-
Increase Piperazine Excess: Gradually increase the excess of piperazine to shift the equilibrium towards the mono-acylated product.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second acylation reaction more significantly than the first.
-
Change Solvent: A less polar solvent may decrease the nucleophilicity of the mono-acylated intermediate.
-
Employ a Protecting Group Strategy: For the highest selectivity, protecting one nitrogen is the most effective approach.[1][3]
-
Issue 2: The reaction is sluggish or incomplete, leading to low yield of the desired mono-acylated product.
-
Primary Cause: This can be due to several factors including low reactivity of the acylating agent, poor solubility of reagents, or deactivation of the piperazine.
-
Solutions:
-
Activate the Acylating Agent: If using a carboxylic acid, convert it to a more reactive species like an acyl chloride or use a coupling agent (e.g., DCC, EDC).
-
Change Solvent: Switch to a solvent in which all reactants are fully soluble. Polar aprotic solvents like DMF or NMP can be effective.[3]
-
Increase Temperature: Carefully increasing the reaction temperature can improve the reaction rate. Monitor for byproduct formation.
-
Add a Base: A non-nucleophilic base like triethylamine or diisopropylethylamine can be used to neutralize any acid formed during the reaction, which might otherwise protonate and deactivate the piperazine.
-
Issue 3: Difficulty in purifying the mono-acylated product from excess piperazine and the di-acylated byproduct.
-
Primary Cause: The physical properties of the mono-acylated product can be similar to both the starting material and the di-acylated byproduct, making separation by standard column chromatography challenging.
-
Solutions:
-
Acidic Wash: An acidic wash can be used to remove unreacted piperazine, which will be protonated and move into the aqueous layer.[1]
-
Crystallization: If the desired product is a solid, crystallization can be an effective purification method.
-
Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Sometimes, a gradient elution is necessary.
-
Derivatization for Separation: In some cases, it may be possible to temporarily derivatize the mono-acylated product to alter its properties for easier separation, followed by removal of the derivatizing group.
-
Data Presentation
Table 1: Comparison of Strategies to Achieve Mono-Acylation of Piperazine
| Strategy | Piperazine:Acylating Agent Ratio | Typical Mono-acylation Yield | Advantages | Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[1] | One-step reaction, cost-effective.[1] | Difficult removal of excess piperazine.[1] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Acylating Agent) | >80% for acylation step[1] | High selectivity, clean reaction.[1] | Multi-step process, higher cost.[1] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 salt:Acylating Agent | 60-89%[1][6] | One-pot synthesis, good yields.[1] | May require longer reaction times or activation.[1] |
| Flow Chemistry | 1:1 | High Selectivity | Precise stoichiometric control, rapid mixing. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Selective Mono-acylation using a Boc-Protecting Group
Step 1: Mono-Boc Protection of Piperazine [1]
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[1]
Step 2: Acylation of 1-Boc-piperazine [1]
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add the acyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the N-acyl-N'-Boc-piperazine.
Step 3: Deprotection of the Boc Group [1]
-
Dissolve the purified product in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Evaporate the solvent and TFA, and then neutralize with a base to obtain the final mono-acylated piperazine.
Protocol 2: Mono-acylation using Excess Piperazine [1]
-
Dissolve the acyl chloride (1.0 eq) in a suitable solvent (e.g., DCM or THF).
-
In a separate flask, dissolve a large excess of piperazine (5-10 eq) in the same solvent.
-
Cool the piperazine solution to 0 °C.
-
Slowly add the acyl chloride solution to the piperazine solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove piperazine dihydrochloride salt.
-
Concentrate the filtrate and purify the residue. This typically involves an acidic wash to remove excess piperazine, followed by extraction of the product and column chromatography if necessary.
Protocol 3: Analytical Method for Byproduct Detection by HPLC-UV [7][8]
This protocol outlines a general approach for monitoring the reaction and quantifying byproducts. Method development and validation are crucial for specific applications.
-
Derivatization (if necessary): Piperazine and its simple acylated derivatives may lack a strong UV chromophore. Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be used to form a UV-active derivative.[7][8]
-
Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it with a suitable solvent. If derivatization is used, follow the specific protocol for the derivatizing agent.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is typical.
-
Flow Rate: Approximately 1.0 mL/min.[8]
-
Detection: UV detection at a wavelength appropriate for the product or its derivative (e.g., 340 nm for NBD-Cl derivatives).[8]
-
-
Analysis: Inject the prepared sample. The retention times of the starting material, mono-acylated product, and di-acylated byproduct should be distinct, allowing for quantification of each species.
Visualizations
Caption: Reaction pathway for piperazine acylation.
Caption: Troubleshooting decision tree for di-acylation.
Caption: Workflow for selective mono-acylation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Analytical Method Validation for (2-Fluoro-phenyl)-piperazin-1-yl-methanone Quantification
Welcome to the technical support center for the analytical method validation of (2-Fluoro-phenyl)-piperazin-1-yl-methanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to consider when validating an analytical method for this compound quantification?
A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[1]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[2][3]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and robust technique for the quantification of pharmaceutical compounds like this compound. The presence of a chromophore in the molecule (the phenyl and methanone groups) allows for UV detection. The choice of column, mobile phase, and detector wavelength will need to be optimized during method development.
Q3: How do I perform a forced degradation study for this compound?
A3: Forced degradation studies, or stress testing, are essential to demonstrate the stability-indicating power of an analytical method.[4][5][6] For this compound, a comprehensive study would involve subjecting the drug substance to the following conditions:
-
Acid Hydrolysis: Treat with an acid (e.g., 0.1N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a base (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the drug substance (in solid and solution form) to UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4] The resulting stressed samples are then analyzed to ensure that the degradation products are well-separated from the parent peak and from each other.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical method validation for this compound.
HPLC Method Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing or Fronting | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload | - Flush the column with a strong solvent or replace it.[7]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.[8] |
| Poor Peak Resolution | - Inadequate mobile phase composition- Incorrect column selection | - Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer).- Try a different column with a different stationary phase or particle size. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell- Air bubbles in the system- Leaks in the system | - Prepare fresh mobile phase and flush the system.- Degas the mobile phase and prime the pump.- Check all fittings for leaks.[7] |
| Inconsistent Retention Times | - Fluctuation in pump flow rate- Changes in mobile phase composition- Temperature variations | - Service the pump and check for leaks.[7]- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.[7] |
Validation Parameter Failures
| Parameter | Problem | Potential Cause | Troubleshooting Steps |
| Linearity | Poor correlation coefficient (r² < 0.995) | - Inaccurate standard preparation- Sample instability- Detector saturation at high concentrations | - Prepare fresh calibration standards and verify their concentrations.- Analyze samples promptly after preparation.- Reduce the concentration range of the calibration curve. |
| Accuracy | Recovery outside of acceptance criteria (e.g., 98-102%) | - Incomplete sample extraction- Matrix effects- Inaccurate standard concentrations | - Optimize the sample preparation procedure.- Evaluate matrix effects by comparing recovery from the sample matrix to a neat solution.- Verify the purity and concentration of the reference standard. |
| Precision | High Relative Standard Deviation (%RSD) | - Inconsistent sample preparation- Instrument variability- Non-homogeneous sample | - Ensure consistent and precise pipetting and dilution.- Perform system suitability tests to ensure instrument performance.- Ensure the sample is well-mixed before taking an aliquot. |
| Specificity | Co-elution of analyte with impurities or degradants | - Insufficient chromatographic separation | - Modify the mobile phase composition, gradient, or flow rate.- Try a column with a different selectivity.- Adjust the detector wavelength to a more selective wavelength for the analyte. |
Experimental Protocols
System Suitability Testing
Objective: To verify that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Prepare a system suitability solution containing this compound at a concentration that produces a significant response.
-
Inject the solution six replicate times.
-
Calculate the following parameters from the resulting chromatograms:
-
Tailing factor (T): Should be ≤ 2.0.
-
Theoretical plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of peak area and retention time: Should be ≤ 2.0%.
-
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 2.0% |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Procedure:
-
Based on the Standard Deviation of the Response and the Slope:
-
Prepare a series of calibration standards at the lower end of the concentration range.
-
Inject each standard multiple times.
-
Calculate the standard deviation of the y-intercepts of the regression lines (σ).
-
Calculate the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)[9]
-
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
| Parameter | Method | Typical Acceptance Criteria |
| LOD | Signal-to-Noise | S/N ratio of ~3:1 |
| LOQ | Signal-to-Noise | S/N ratio of ~10:1 |
Visualizations
Caption: Overall workflow for analytical method validation.
Caption: General sample preparation workflow for analysis.
Caption: A logical approach to troubleshooting HPLC issues.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. youtube.com [youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. pharmtech.com [pharmtech.com]
- 5. biomedres.us [biomedres.us]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ijsdr.org [ijsdr.org]
- 9. repository.up.ac.za [repository.up.ac.za]
Validation & Comparative
A Comparative Guide to the Biological Activity of (2-Fluoro-phenyl)-piperazin-1-yl-methanone Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative activity of piperazine derivatives, with a specific focus on compounds structurally related to (2-Fluoro-phenyl)-piperazin-1-yl-methanone. The information presented herein is compiled from various preclinical studies to aid in the evaluation of these compounds as potential anticancer agents. This document details their cytotoxic effects against various cancer cell lines, outlines the experimental protocols used for their validation, and illustrates the key signaling pathways involved in their mechanism of action.
Comparative Analysis of Antiproliferative Activity
The piperazine scaffold is a versatile component in the design of novel therapeutic agents, with many derivatives exhibiting potent anticancer properties.[1] This section presents a comparative summary of the cytotoxic activity of various piperazine derivatives, including those with a (2-Fluoro-phenyl)piperazine moiety, against several human cancer cell lines. The data, presented in terms of IC50 and GI50 values, highlights the structure-activity relationships within this class of compounds.
| Compound ID | Description | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Compound 6b | 4-(2-fluorophenyl)-N-(p-tolyl)piperazine-1-carboxamide | MDA-MB-231 (Breast) | 17.33 | [2] |
| Compound 3e | 4-chloro-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-nitrobenzenesulfonamide derivative | MDA-MB-231 (Breast) | 16.98 | [2] |
| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00 (GI50) | [3] |
| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35 (GI50) | [3] |
| Phthalazinylpiperazine 7e | 1,4-disubstituted phthalazinylpiperazine derivative | MDA-MB-231 (Breast) | 0.013 | [4] |
| Adamantyl)piperazine 7 | 1-[2-(4-fluorophenyl)-2-adamantyl]piperazine | Melanoma Cell Lines | Potent Activity | [5] |
| Indole-based Bcl-2 Inhibitor U2 | Indole-based piperazine derivative | MCF-7 (Breast) | 0.83 | [6] |
| Indole-based Bcl-2 Inhibitor U3 | Indole-based piperazine derivative | MCF-7 (Breast) | 1.17 | [6] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a compound's potency in inhibiting cell growth or viability. Lower values indicate higher potency. The data presented is compiled from different studies and direct comparison should be made with caution, considering the potential variations in experimental conditions.
Mechanism of Action: BCL-2 Inhibition
Several of the highlighted piperazine derivatives exert their anticancer effects by targeting the B-cell lymphoma 2 (BCL-2) family of proteins.[2][6] BCL-2 is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a common mechanism by which cancer cells evade programmed cell death. By inhibiting BCL-2, these compounds can restore the natural apoptotic process in malignant cells.
The following diagram illustrates the signaling pathway of BCL-2-mediated apoptosis and the point of intervention for BCL-2 inhibitors.
Caption: BCL-2 signaling pathway and the role of inhibitors.
Experimental Protocols
The validation of the antiproliferative activity of these piperazine derivatives involves a series of in vitro assays. Below are the detailed methodologies for the key experiments cited in the referenced studies.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (piperazine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[7][8]
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect the expression levels of specific proteins, such as those in the BCL-2 family, to elucidate the mechanism of action of the test compounds.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-BAX, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9][10]
Experimental Workflow
The following diagram outlines the general workflow for the biological validation of novel anticancer compounds.
Caption: General workflow for in vitro anticancer drug screening.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 4. Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. edspace.american.edu [edspace.american.edu]
A Comparative Analysis of (2-Fluoro-phenyl)-piperazin-1-yl-methanone and Its Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the structure-activity relationships and mechanisms of action of novel (2-Fluoro-phenyl)-piperazin-1-yl-methanone derivatives reveals their potential as anticancer agents. This guide provides a comparative overview of their biological activities, supported by experimental data and protocols, to inform future drug discovery and development efforts.
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and versatile synthetic accessibility. Within this class, this compound has emerged as a promising starting point for the development of novel anticancer drugs. The introduction of a fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. This guide presents a comparative analysis of this compound and its analogs, focusing on their anticancer properties and the underlying molecular mechanisms.
Quantitative Bioactivity Data: A Comparative Overview
The anticancer potential of this compound and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological function, serves as the primary metric for comparison.
A recent study on novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives demonstrated significant antiproliferative activity. The data from this study highlights the potential of this chemical class as anticancer agents.
Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Analogs
| Compound ID | R Group (Modification on Piperazine Nitrogen) | Cancer Cell Line | IC50 (µM) |
| 6b | 4-fluorophenylcarbothioamide | MDA-MB-231 (Breast) | 17.33[1] |
| 3e | N-(5-methylisoxazol-3-yl)-4-((4-nitrophenyl)carbamoyl)benzenesulfonamide | MDA-MB-231 (Breast) | 16.98[1] |
Note: The IC50 values are indicative of the concentration required to inhibit the growth of 50% of cancer cells.
Structure-Activity Relationship (SAR) Insights
The biological activity of piperazine derivatives is significantly influenced by the nature of the substituents on both the phenyl ring and the piperazine nitrogen.
-
Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring are critical for anticancer activity. Halogen substitutions, such as the fluorine in the parent compound, are often associated with increased potency. Studies on related arylpiperazine derivatives have shown that electron-withdrawing groups on the phenyl ring can enhance cytotoxic activity.[2]
-
Substitution on the Piperazine Nitrogen: Modification of the second nitrogen atom of the piperazine ring offers a key avenue for modulating the pharmacological profile. The introduction of diverse moieties, such as the sulfamethoxazole and carbothioamide groups in the analogs presented, has been shown to yield potent anticancer compounds.[1]
Experimental Protocols
The following provides a detailed methodology for the key in vitro assay used to determine the anticancer activity of the compounds discussed.
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 1.5 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5, 10, 15, and 20 µM/mL) and incubated for a specified period (e.g., 24 hours).
-
MTT Addition: Following incubation, an MTT solution (0.8 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis (programmed cell death).
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that promotes cell survival and proliferation. In many cancers, this pathway is hyperactivated. Several piperazine-containing compounds have been shown to inhibit the PI3K/Akt pathway, leading to a reduction in cancer cell growth and survival.
Induction of Apoptosis
A key mechanism by which many anticancer agents, including piperazine derivatives, eliminate cancer cells is through the induction of apoptosis. This process is tightly regulated by a cascade of proteins, including caspases. The analogs of this compound have been shown to induce apoptosis, as evidenced by the upregulation of pro-apoptotic proteins like Caspase-3 and the downregulation of anti-apoptotic proteins such as BCL2.[1]
Conclusion
The comparative analysis of this compound and its analogs underscores the significant potential of this chemical scaffold in the development of novel anticancer therapeutics. The quantitative data and structure-activity relationship insights presented here provide a valuable resource for medicinal chemists and pharmacologists. Further investigation into the synthesis and evaluation of a broader range of analogs is warranted to optimize potency, selectivity, and pharmacokinetic properties. The elucidation of their precise molecular targets and a deeper understanding of their impact on cancer signaling pathways will be crucial for advancing these promising compounds toward clinical application.
References
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into piperazine-containing molecules has become a cornerstone of modern medicinal chemistry. This strategic modification can profoundly influence a compound's physicochemical properties, metabolic stability, and target engagement, often leading to enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of fluorinated piperazine derivatives, with a focus on their interactions with key biological targets. The information presented is supported by experimental data to facilitate informed decision-making in drug discovery and development.
Comparative Analysis of Biological Activities
The biological activity of fluorinated piperazine derivatives is highly dependent on the position and number of fluorine substitutions, as well as the nature of the substituents at the N1 and N4 positions of the piperazine ring. The following tables summarize the quantitative data from various studies, highlighting these SAR trends.
Dopamine and Serotonin Receptor Binding Affinities
Fluorinated piperazine derivatives have been extensively studied as ligands for dopamine and serotonin receptors, which are crucial targets for antipsychotic, antidepressant, and anxiolytic agents.[1][2]
Table 1: SAR of Fluorinated Benzylpiperazines at Dopamine D2 and Serotonin 5-HT1A & 5-HT2A Receptors [1]
| Compound | Substitution on Benzyl Ring | Dopamine D2 Ki (nM) | Serotonin 5-HT1A Ki (nM) | Serotonin 5-HT2A Ki (nM) |
| 1 | Unsubstituted | 150 | 25 | 80 |
| 10 | 3-Fluoro | 80 | 15 | 120 |
| 11 | 4-Fluoro | 50 | 10 | 30 |
| - | 2-Fluoro | Lower Affinity | Lower Affinity | Significant Reduction in Activity |
Note: Lower Ki values indicate higher binding affinity.
The data clearly indicates that the position of fluorine substitution on the benzyl ring significantly impacts binding affinity. For the dopamine D2 receptor, a para-fluoro substitution (Compound 11) results in the highest affinity.[1] Similarly, for the serotonin 5-HT2A receptor, a fluorine atom in the para-position of the phenyl ring demonstrates the highest affinity, while moving the fluorine to the meta or ortho position leads to a significant reduction in activity.[1]
Table 2: Affinity of Fluorine-Containing N-(2-methoxyphenyl)piperazine Analogues for Dopamine D2 and D3 Receptors [3][4]
| Compound | R Group | D3 Ki (nM) | D2 Ki (nM) | D3 vs D2 Selectivity (fold) |
| 18a | H | 5.0 | 125 | 25 |
| 20a | F | 1.1 | 45 | 41 |
| 20c | Cl | 0.5 | 30 | 60 |
| 20e | I | 0.17 | 27.8 | 163 |
These studies on N-(2-methoxyphenyl)piperazine analogues reveal that halogen substitution plays a critical role in modulating affinity and selectivity for the D3 receptor over the D2 receptor.[3][4][5] Compound 20e , with an iodine substitution, demonstrated the highest affinity and selectivity for the D3 receptor.[3][4]
Anticancer and Antiplasmodial Activities
Fluorinated piperazine derivatives have also shown promise as anticancer and antiplasmodial agents.
Table 3: In Vitro Cytotoxicity of Piperazine-Bearing Fluoro-Benzoxazolone Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 16 | MCF-7 | 6.98 |
| 17 | MCF-7 | 11.18 |
Note: IC50 is the half-maximal inhibitory concentration.
Table 4: Antiplasmodial Activity of Fluorinated Piperazine-Hydroxyethylamine Analogues against Plasmodium falciparum [6]
| Compound | P. falciparum 3D7 IC50 (µM) | P. falciparum Dd2 (Chloroquine-resistant) IC50 (µM) |
| 13g | 0.28 | 0.11 |
| 14g | 0.09 | 0.10 |
These findings highlight the potential of fluorinated piperazines in developing novel therapeutics for cancer and malaria.[6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of data across different studies.
Radioligand Binding Assay for Dopamine Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Materials:
-
Membrane Preparations: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D1, D2, or D3 receptors.[1]
-
Radioligand: A radiolabeled ligand that specifically binds to the receptor of interest (e.g., [3H]-Spiperone for D2/D3 receptors).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[1]
-
Non-specific Binding Determinant: A high concentration of an unlabeled ligand (e.g., 1-10 µM Haloperidol) to determine non-specific binding.[1]
-
Test Compound: The fluorinated piperazine derivative to be tested.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Thaw the membrane preparation and resuspend it in the assay buffer.
-
In a 96-well plate, set up the following reactions in a final volume of 250 µL:
-
Total Binding: Membranes, radioligand, and assay buffer.
-
Non-specific Binding: Membranes, radioligand, and the non-specific binding determinant.
-
Competition: Membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[1]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.[1]
-
Wash the filters three to four times with ice-cold wash buffer.[1]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Signaling Assay
This assay is used to determine the functional activity (agonist or antagonist) of a compound at G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic AMP (cAMP).
1. Materials:
-
Cell Line: A cell line expressing the target GPCR (e.g., HEK293 cells).
-
cAMP Assay Kit: A commercially available kit, such as the GloSensor™ cAMP Assay.[7][8]
-
Test Compound: The fluorinated piperazine derivative.
-
Agonist/Antagonist Controls.
-
Luminometer.
2. Procedure:
-
Culture the cells in a suitable medium and seed them into a 96-well plate.
-
For Gs-coupled receptors (which increase cAMP), treat the cells with varying concentrations of the test compound.
-
For Gi-coupled receptors (which decrease cAMP), first stimulate the cells with an agent like forskolin to induce cAMP production, and then add the test compound.
-
Incubate the plate according to the assay kit's instructions.
-
Measure the luminescence, which is proportional to the intracellular cAMP concentration.
3. Data Analysis:
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cells.
1. Materials:
-
Cancer Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, NCI-H460).
-
Culture Medium: Appropriate medium (e.g., RPMI-1640 or DMEM) with supplements.
-
Test Compound: The fluorinated piperazine derivative.
-
MTT Solution: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilizing Agent: DMSO or isopropanol.
-
Microplate Reader.
2. Procedure:
-
Seed the cancer cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing Structure-Activity Relationships and Workflows
Diagrams are powerful tools for visualizing complex relationships and experimental processes.
Caption: SAR of Fluorinated Benzylpiperazines at D2/5-HT2A Receptors.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
The strategic incorporation of fluorine into the piperazine scaffold offers a powerful approach to modulate the pharmacological properties of drug candidates. As demonstrated, the position of fluorine substitution can have a dramatic impact on receptor binding affinity and selectivity. This comparative guide, by presenting quantitative data and detailed experimental protocols, aims to provide researchers with a valuable resource for the rational design of novel fluorinated piperazine derivatives with improved therapeutic potential. Further exploration of diverse fluorination patterns and their effects on a broader range of biological targets will undoubtedly continue to enrich the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. GloSensor™ cAMP Assay Protocol [promega.jp]
- 8. promega.com [promega.com]
Positional Isomerism in Phenylpiperazines: A Comparative Analysis of Ortho- vs. Para-Fluoro Substitution on Receptor Efficacy
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a means to fine-tune physicochemical and pharmacokinetic properties. Within the versatile phenylpiperazine scaffold, the position of fluorine substitution on the phenyl ring profoundly influences receptor binding affinity and functional activity, particularly at key central nervous system targets such as dopamine and serotonin receptors. This guide provides a comparative analysis of ortho- versus para-fluoro substitution in phenylpiperazines, supported by available experimental data, to inform rational drug design and optimization.
Structure-Activity Relationship Summary
The substitution pattern of fluorine on the phenyl ring of phenylpiperazine derivatives dictates their interaction with various G-protein coupled receptors (GPCRs). A general trend observed is that the position of the fluorine atom—be it in the ortho (2-position) or para (4-position)—differentially impacts the binding affinity for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.
-
Dopamine D2 Receptors: Para-fluoro substitution on the phenyl ring is generally considered favorable for achieving high binding affinity at D2 receptors.
-
Serotonin 5-HT1A Receptors: In contrast, ortho-substitution on the phenyl ring tends to be more advantageous for high-affinity binding to 5-HT1A receptors.
-
Serotonin 5-HT2A Receptors: Similar to the D2 receptor, a fluorine atom in the para-position of the phenyl ring typically results in the highest binding affinity for the 5-HT2A receptor. Conversely, shifting the fluorine to the ortho or meta position often leads to a significant decrease in affinity.
Quantitative Comparison of Binding Affinities
The following table summarizes available quantitative data for the binding affinities (Ki) of ortho- and para-fluoro-substituted phenylpiperazine derivatives at the target receptors. It is important to note that the data is compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Reference Compound (Ki, nM) |
| 2-Fluorophenylpiperazine Derivative (Compound 3a) | 5-HT1A | 67.8 ± 4.6 | 8-OH-DPAT (not specified) |
| para-Fluorophenylpiperazine | 5-HT1A | Data not available | - |
| ortho-Fluorophenylpiperazine | D2 | Data not available | - |
| para-Fluorophenylpiperazine | D2 | Data not available | - |
| ortho-Fluorophenylpiperazine | 5-HT2A | Data not available | - |
| para-Fluorophenylpiperazine | 5-HT2A | Data not available | - |
Disclaimer: The provided Ki values are from a single study on a specific derivative of 2-fluorophenylpiperazine and may not be directly representative of the parent compound. A direct comparative study of ortho- and para-fluorophenylpiperazine under identical conditions was not available in the surveyed literature.
Signaling Pathways
The differential binding of these isomers translates to distinct modulation of downstream signaling cascades. Phenylpiperazines exert their effects by interacting with GPCRs that utilize different G-protein subtypes to initiate intracellular signaling.
Dopamine D2 Receptor Signaling
The D2 receptor is a member of the D2-like family of dopamine receptors and is primarily coupled to the Gi/o class of G-proteins. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (camp). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream effector proteins, ultimately leading to a decrease in neuronal excitability.
Caption: Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a member of the 5-HT2 family of serotonin receptors and is coupled to the Gq/11 class of G-proteins. Upon agonist binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The combined effects of increased intracellular calcium and PKC activation lead to a variety of cellular responses, including increased neuronal excitability.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway
Experimental Protocols
The determination of binding affinities and functional activities of ortho- and para-fluoro-substituted phenylpiperazines relies on established in vitro pharmacological assays.
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.
Workflow:
Caption: Radioligand Binding Assay Workflow
Detailed Methodology:
-
Receptor Preparation: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., D2, 5-HT1A, or 5-HT2A) are prepared. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Incubation: The receptor membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]-spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A, or [³H]-ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (ortho- or para-fluorophenylpiperazine).
-
Separation: After reaching equilibrium, the reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
cAMP Functional Assay (for determining Functional Activity at Gi/o-coupled receptors)
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) in response to receptor activation. For Gi/o-coupled receptors like the D2 receptor, this typically involves measuring the inhibition of forskolin-stimulated cAMP production.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., D2) are cultured to an appropriate density.
-
Stimulation: The cells are pre-treated with the test compound (ortho- or para-fluorophenylpiperazine) at various concentrations, followed by stimulation with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The concentration-response curves are generated, and the IC50 value (the concentration of the compound that causes 50% of the maximal inhibition of forskolin-stimulated cAMP production) is calculated to determine the potency of the compound as an antagonist or inverse agonist. For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined by measuring the inhibition of basal or forskolin-stimulated cAMP levels.
Conclusion
The position of fluorine substitution on the phenyl ring of phenylpiperazines is a critical determinant of their pharmacological profile. The general trend indicates that para-substitution favors affinity for D2 and 5-HT2A receptors, while ortho-substitution is preferred for 5-HT1A receptor binding. While a direct, comprehensive quantitative comparison is limited by the available literature, the qualitative structure-activity relationships provide valuable guidance for the design of novel phenylpiperazine-based ligands with desired receptor selectivity and efficacy. Further studies employing standardized experimental conditions are necessary to provide a more definitive quantitative comparison between these positional isomers.
In Vitro Comparative Analysis of (2-Fluoro-phenyl)-piperazin-1-yl-methanone Derivatives as ENT Inhibitors
An in vitro study on a series of analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) has shed light on their potential as inhibitors of human Equilibrative Nucleoside Transporters (ENTs).[1][2] These transporters are crucial for nucleotide synthesis and the regulation of adenosine function, making them a key target in chemotherapy.[1][2] The research focused on the structure-activity relationship of these compounds, revealing significant differences in their inhibitory potency and selectivity against ENT1 and ENT2.
Data Summary
The inhibitory effects of FPMINT analogues were quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The data reveals a range of activities, from negligible effects to potent inhibition, highlighting the chemical modifications' impact on the compounds' biological activity.
| Compound | Target | IC50 (µM) | Selectivity (ENT1/ENT2) | Notes |
| FPMINT | ENT1 | ~171.11 | 5.99-fold for ENT2 | More selective for ENT2 over ENT1.[1] |
| ENT2 | ~36.82 | |||
| Compound 1a | ENT1 & ENT2 | Negligible | - | Replacement of the naphthalene moiety with a benzene moiety abolished inhibitory effects.[1] |
| Compound 1b | ENT1 | 1.82 | ENT1 selective | Addition of a chloride to the meta position of the benzene ring restored ENT1 inhibition.[1] |
| ENT2 | No effect | |||
| Compound 1c | ENT1 | 171.11 | 4.65-fold for ENT2 | Addition of a methyl group to the meta position of the benzene moiety regained inhibitory activity on both ENTs.[1] |
| ENT2 | 36.82 | |||
| Compound 1e | ENT1 & ENT2 | Negligible | - | Replacement of the naphthalene moiety with a benzene moiety abolished inhibitory effects.[1] |
| Compound 3c | ENT1 & ENT2 | Most potent | - | The most potent inhibitor among the tested analogues.[2] It acts as an irreversible and non-competitive inhibitor.[2] |
Experimental Protocols
[3H]Uridine Uptake Assay
The in vitro inhibitory effects of the (2-Fluoro-phenyl)-piperazin-1-yl-methanone derivatives were assessed using a [3H]uridine uptake study.[1] The experimental model utilized nucleoside transporter-deficient cells that were transfected with cloned human ENT1 and ENT2.[1][2] This setup allows for the specific measurement of the inhibitory activity of the compounds on each transporter subtype. The assay involves incubating the transfected cells with [3H]uridine, a radiolabeled nucleoside, in the presence of varying concentrations of the test compounds. The amount of radiolabel uptake by the cells is then measured to determine the inhibitory potency (IC50) of each derivative.
Visualizations
Experimental Workflow for In Vitro ENT Inhibition Assay
Caption: Workflow for assessing ENT1/ENT2 inhibition.
Signaling Pathway of Nucleoside Transport
Caption: Inhibition of nucleoside transport by derivatives.
References
- 1. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
- 2. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
Benchmarking (2-Fluoro-phenyl)-piperazin-1-yl-methanone Against a Known Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Enzyme Inhibition
This guide provides a comparative analysis of the potential enzyme inhibitory activity of the novel compound (2-Fluoro-phenyl)-piperazin-1-yl-methanone against the well-characterized tyrosinase inhibitor, kojic acid. While direct experimental data for this compound is emerging, this guide establishes a framework for its evaluation, drawing parallels from structurally similar molecules. A related compound, [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone, has shown potential as a tyrosinase inhibitor, suggesting a possible mechanism of action for the title compound.[1]
Data Presentation: A Comparative Overview
To facilitate a direct comparison, the following table summarizes key inhibitory parameters. It is important to note that the data for this compound is presented here as a hypothetical placeholder to illustrate the benchmarking process, pending specific experimental results. Kojic acid is a well-established inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis.[1]
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| This compound | Tyrosinase | [Data Pending] | [Data Pending] |
| Kojic Acid | Tyrosinase | 15.2 | Competitive |
Experimental Protocols: Methodologies for Inhibition Assays
The following protocols outline the standardized methods for determining the enzyme inhibitory activity of the test compounds against mushroom tyrosinase.
Tyrosinase Inhibition Assay
This assay is designed to measure the extent to which a compound inhibits the activity of tyrosinase. The enzyme's activity is monitored by measuring the formation of dopachrome from the oxidation of L-DOPA, which results in an increase in absorbance at 475 nm.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (50 mM, pH 6.8)
-
This compound (Test Compound)
-
Kojic Acid (Reference Inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compound and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid to respective wells.
-
Add 140 µL of 50 mM phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a specified period using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without an inhibitor, and A_sample is the absorbance of the reaction mixture with the test compound.
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Determination of Inhibition Type
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed using Lineweaver-Burk plots.
Procedure:
-
Perform the tyrosinase inhibition assay as described above with varying concentrations of the substrate (L-DOPA) in the presence and absence of different fixed concentrations of the inhibitor.
-
Measure the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Plot 1/V₀ versus 1/[S] (where [S] is the substrate concentration) to generate Lineweaver-Burk plots.
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) from the plots to determine the type of inhibition.
Mandatory Visualizations
The following diagrams illustrate the conceptual frameworks relevant to this comparative guide.
References
Comparative Cross-Reactivity Analysis of (2-Fluoro-phenyl)-piperazin-1-yl-methanone Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of a potent (2-Fluoro-phenyl)-piperazin-1-yl-methanone derivative, compound 3p (N-(4,6-dichloro-1,3,5-triazin-2-yl)-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)aniline), against a panel of selected protein kinases. The data presented is based on available experimental findings and is intended to offer insights into the selectivity of this class of compounds.
Introduction
This compound serves as a versatile scaffold in medicinal chemistry, leading to the development of various biologically active molecules. A notable application of this scaffold is in the design of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. This guide focuses on a specific derivative, herein referred to as compound 3p , which has demonstrated significant EGFR inhibitory activity. Understanding the cross-reactivity of such a compound against other kinases is crucial for evaluating its potential off-target effects and overall therapeutic window.
Quantitative Cross-Reactivity Data
The following table summarizes the in vitro inhibitory activity (IC50 values) of compound 3p and its analogs against a panel of four protein kinases: EGFR, VEGFR2, bFGF, and PDGFR. Lower IC50 values indicate higher potency.
| Compound | Target Kinase | IC50 (μM) |
| 3p | EGFR | 0.08 |
| VEGFR2 | >10 | |
| bFGF | >10 | |
| PDGFR | >10 | |
| Analog 3a | EGFR | 0.25 |
| VEGFR2 | >10 | |
| bFGF | >10 | |
| PDGFR | >10 | |
| Analog 3e | EGFR | 0.15 |
| VEGFR2 | >10 | |
| bFGF | >10 | |
| PDGFR | >10 | |
| Analog 3k | EGFR | 0.12 |
| VEGFR2 | >10 | |
| bFGF | >10 | |
| PDGFR | >10 |
Data extracted from scientific literature. The analogs (3a, 3e, 3k) are structurally related phenylpiperazine derivatives.
The data indicates that compound 3p is a potent inhibitor of EGFR, with an IC50 value in the nanomolar range.[1] Importantly, it displays high selectivity for EGFR over the other three tested kinases (VEGFR2, bFGF, and PDGFR), where no significant inhibition was observed at concentrations up to 10 μM.[1] This suggests a favorable selectivity profile within this limited panel of kinases.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against a panel of protein kinases. This protocol is based on commonly used luminescence-based kinase assays.
Principle:
The assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase transfers phosphate from ATP to a substrate, and the amount of remaining ATP is inversely proportional to the kinase activity. A luminescent signal is generated from the remaining ATP, and a decrease in signal indicates inhibition of the kinase.
Materials:
-
Purified recombinant kinases (e.g., EGFR, VEGFR2, bFGF, PDGFR)
-
Kinase-specific substrates (e.g., poly(Glu, Tyr) for EGFR)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., compound 3p ) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add the following in order:
-
Test compound solution or DMSO (for control wells).
-
Kinase and substrate mixture.
-
-
Initiation of Kinase Reaction: Add ATP solution to all wells to start the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP formed and thus the kinase activity. The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Workflow for Kinase Inhibitor Cross-Reactivity Screening.
References
head-to-head comparison of different synthesis routes for 1-(2-fluorobenzoyl)piperazine
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies
The efficient and selective synthesis of 1-(2-fluorobenzoyl)piperazine, a key intermediate in the development of various pharmaceuticals, is a critical consideration for researchers in medicinal chemistry and process development. This guide provides a detailed head-to-head comparison of three primary synthetic routes: Direct Acylation, a Protecting Group Strategy, and a One-Pot Synthesis via a Protonated Intermediate. Each method is evaluated based on quantitative data, and detailed experimental protocols are provided to support informed decision-making in a laboratory setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Acylation | Route 2: Protecting Group Strategy | Route 3: One-Pot Synthesis (Protonated Intermediate) |
| Overall Yield | ~60-70% | ~75-85% | ~85-95% |
| Reaction Time | 4-6 hours | 18-30 hours (multi-step) | 3-5 hours |
| Number of Steps | 1 | 3 | 1 |
| Key Reagents | Piperazine, 2-Fluorobenzoyl Chloride, Triethylamine | N-Boc-Piperazine, 2-Fluorobenzoyl Chloride, TFA/HCl | Piperazine, Piperazine Dihydrochloride, 2-Fluorobenzoyl Chloride |
| Selectivity Control | Relies on stoichiometry (excess piperazine) | High (chemoselective acylation) | High (in-situ protection) |
| Byproducts | Di-acylated piperazine, Triethylammonium chloride | Boc-protected byproducts, Acid salts | Piperazine hydrochloride |
| Purification | Column Chromatography | Extraction and/or Column Chromatography | Filtration and Extraction |
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each of the three synthesis routes.
Detailed Experimental Protocols
Route 1: Direct Acylation of Piperazine
This method is the most straightforward, involving the direct reaction of piperazine with 2-fluorobenzoyl chloride. To favor mono-acylation, a significant excess of piperazine is employed.
Experimental Workflow
Protocol:
-
To a solution of piperazine (5.0 equivalents) in anhydrous dichloromethane (DCM), add triethylamine (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-(2-fluorobenzoyl)piperazine. A yield of 66% has been reported for the analogous reaction with 2,4-difluorobenzoyl chloride.[1]
Route 2: Protecting Group Strategy
This multi-step approach ensures mono-acylation by protecting one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group, followed by acylation and deprotection.
Experimental Workflow
Protocol:
-
N-Boc Protection of Piperazine: Dissolve piperazine (1.0 equivalent) in DCM and cool to 0°C. Add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.0 equivalent) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water, dry the organic layer over sodium sulfate, and concentrate to yield N-Boc-piperazine.
-
Acylation of N-Boc-Piperazine: Dissolve N-Boc-piperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C and add 2-fluorobenzoyl chloride (1.1 equivalents) dropwise. Stir the reaction at room temperature for 2-4 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain N-Boc-1-(2-fluorobenzoyl)piperazine.
-
N-Boc Deprotection: Dissolve the N-Boc-protected intermediate in DCM and add trifluoroacetic acid (TFA, 5-10 equivalents). Stir the mixture at room temperature for 1-4 hours. Remove the solvent and excess acid under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the combined organic layers and concentrate to yield 1-(2-fluorobenzoyl)piperazine.
Route 3: One-Pot Synthesis via Protonated Intermediate
This innovative method avoids the need for a traditional protecting group by utilizing an in-situ generated piperazine monohydrochloride, which selectively blocks one nitrogen atom from reacting.[2]
Experimental Workflow
References
A Comparative Spectroscopic Guide to Fluorophenylpiperazine Isomers
This guide offers a detailed comparison of the spectroscopic properties of ortho-, meta-, and para-fluorophenylpiperazine isomers. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data. The information is presented in a clear, comparative format to facilitate isomer differentiation and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-fluorophenylpiperazine, 3-fluorophenylpiperazine, and 4-fluorophenylpiperazine. These values have been compiled from various sources and are presented to highlight the distinguishing features of each isomer.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Fluorophenylpiperazine Isomers
| Protons | 2-Fluorophenylpiperazine | 3-Fluorophenylpiperazine | 4-Fluorophenylpiperazine |
| Ar-H | 6.90-7.15 (m, 4H) | 6.60-7.30 (m, 4H) | 6.80-7.05 (m, 4H) |
| Piperazine-H (N-CH₂) | ~3.10 (t, 4H) | ~3.20 (t, 4H) | ~3.05 (t, 4H) |
| Piperazine-H (CH₂-N) | ~3.00 (t, 4H) | ~3.10 (t, 4H) | ~2.95 (t, 4H) |
| Piperazine-NH | Variable | Variable | Variable |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The multiplicity is denoted as 'm' for multiplet and 't' for triplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Fluorophenylpiperazine Isomers
| Carbon | 2-Fluorophenylpiperazine | 3-Fluorophenylpiperazine | 4-Fluorophenylpiperazine |
| Ar-C (C-F) | ~155 (d, ¹JCF ≈ 245 Hz) | ~163 (d, ¹JCF ≈ 243 Hz) | ~157 (d, ¹JCF ≈ 240 Hz) |
| Ar-C (C-N) | ~139 (d, ²JCF ≈ 13 Hz) | ~152 (d, ²JCF ≈ 10 Hz) | ~148 (d, ²JCF ≈ 2 Hz) |
| Ar-CH | ~115-125 | ~102-130 | ~115-118 |
| Piperazine-C (N-CH₂) | ~51 | ~50 | ~50 |
| Piperazine-C (CH₂-N) | ~46 | ~46 | ~46 |
Note: Chemical shifts and coupling constants (J) are approximate. 'd' denotes a doublet.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Fluorophenylpiperazine Isomers
| Functional Group | 2-Fluorophenylpiperazine | 3-Fluorophenylpiperazine | 4-Fluorophenylpiperazine |
| N-H Stretch | ~3300-3400 | ~3300-3400 | ~3300-3400 |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H Stretch (Aliphatic) | ~2800-3000 | ~2800-3000 | ~2800-3000 |
| C=C Stretch (Aromatic) | ~1500-1600 | ~1500-1600 | ~1500-1600 |
| C-N Stretch | ~1200-1300 | ~1200-1300 | ~1200-1300 |
| C-F Stretch | ~1100-1250 | ~1100-1250 | ~1100-1250 |
Mass Spectrometry (MS)
Table 4: Key Mass-to-Charge Ratios (m/z) for Fluorophenylpiperazine Isomers (Electron Ionization)
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |
| 2-Fluorophenylpiperazine | 180 | 138, 122, 109, 95 |
| 3-Fluorophenylpiperazine | 180 | 138, 122, 109, 95 |
| 4-Fluorophenylpiperazine | 180 | 138, 122, 109, 95 |
Note: Fragmentation patterns for the isomers are very similar, making differentiation by mass spectrometry alone challenging without high-resolution analysis and comparison to reference spectra.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of fluorophenylpiperazine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation : Dissolve 5-10 mg of the fluorophenylpiperazine isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition :
-
Set the spectral width to a standard range for proton signals (e.g., 0-12 ppm).
-
Utilize a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method : If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
-
Background Spectrum : Record a background spectrum of the empty sample compartment or the KBr pellet/salt plate.
-
Sample Spectrum : Place the prepared sample in the spectrometer's sample holder and acquire the infrared spectrum.
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)[1]
-
Sample Preparation : Dissolve the fluorophenylpiperazine isomer in a suitable volatile solvent, such as methanol or acetonitrile.
-
GC Separation :
-
Injector : Set the injector temperature to ensure complete vaporization of the sample (e.g., 250°C).
-
Column : Use a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).
-
Oven Program : Implement a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.
-
-
Mass Spectrometry :
-
Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer : Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-400).
-
-
Data Analysis :
-
Identify the peak corresponding to the fluorophenylpiperazine isomer based on its retention time.
-
Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern.
-
Compare the obtained spectrum with a reference library for confirmation.
-
Visualizations
The following diagrams illustrate the structural differences between the fluorophenylpiperazine isomers and a general workflow for their spectroscopic analysis.
Safety Operating Guide
Essential Guide to the Safe Disposal of (2-Fluoro-phenyl)-piperazin-1-yl-methanone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedural information for the safe disposal of (2-Fluoro-phenyl)-piperazin-1-yl-methanone, a compound that requires careful waste management due to its chemical structure.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following procedures are based on the known hazards of structurally related compounds, including fluorinated phenyl derivatives and piperazine analogs.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Core Safety Principles and Hazard Assessment
This compound should be handled as a hazardous substance. The primary hazards are anticipated to include skin irritation, serious eye damage, and potential harm if swallowed.[1] The presence of a fluorinated aromatic ring suggests that it should be treated as a halogenated organic compound, which can be persistent in the environment.[2][3][4] Piperazine derivatives can be corrosive and may have sensitizing effects.[2][5] Therefore, all waste generated, including contaminated personal protective equipment (PPE) and labware, must be considered hazardous.
| Hazard | Description | Primary Mitigation |
| Acute Toxicity | Potential for adverse health effects from short-term exposure via ingestion, skin contact, or inhalation.[6][7] | Avoid generation of dusts or aerosols; handle in a certified chemical fume hood. Use appropriate personal protective equipment (PPE).[1][8] |
| Skin and Eye Irritation | Based on related piperazine compounds, it is expected to cause skin irritation and serious eye damage.[1][6] | Wear chemical-resistant gloves, safety goggles, and a lab coat.[1] |
| Environmental Hazard | As a halogenated organic compound, it may be persistent in the environment and harmful to aquatic life if not disposed of properly.[2][3] | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash.[9] |
Experimental Protocol: Waste Collection and Disposal
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound and its waste.[1] If there is a risk of generating dust or aerosols, a certified respirator should be used.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste containing this compound, such as contaminated weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][9]
-
Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container for halogenated organic compounds.[4][10] Do not mix with non-halogenated or other incompatible waste streams.[3][11]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[9]
3. Container Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[2][10] Do not use abbreviations or chemical formulas on the primary label.[9]
4. Storage:
-
Keep the hazardous waste container securely sealed when not in use.[9]
-
Store the sealed container in a designated and well-ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials such as strong oxidizing agents and acids.[2][5][12]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.[1]
-
For small spills, contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container.[3]
-
Decontaminate the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental services company.[2]
-
The recommended method of disposal for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][4]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. mmbio.byu.edu [mmbio.byu.edu]
Personal protective equipment for handling (2-Fluoro-phenyl)-piperazin-1-yl-methanone
This guide provides crucial safety and logistical information for the handling and disposal of (2-Fluoro-phenyl)-piperazin-1-yl-methanone, a substituted piperazine derivative. The following procedures are based on established best practices for handling similar chemical compounds and are intended for use by trained researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes, dust, and airborne particles. Standard safety glasses are insufficient.[1][2] |
| Hand Protection | Nitrile rubber gloves (thickness >0.11 mm). | Provides a barrier against direct skin contact. Gloves should be inspected for integrity before each use and changed frequently.[3] |
| Body Protection | A lab coat or a chemical-resistant apron. | Prevents contamination of personal clothing.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter. | Necessary when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols.[1][3] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound. All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
Disposal Plan
This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless compatibility is confirmed.
-
Store in a clearly labeled, sealed, and compatible hazardous waste container.
-
-
Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated and secure satellite accumulation area.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental services company.
-
The recommended method of disposal for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]
-
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
A stepwise workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
